Boc-L-cyclobutylglycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFGIXTRBDGRB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164281 | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155905-77-4 | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155905-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Boc-L-cyclobutylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-cyclobutylglycine ((S)-2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid) is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. The incorporation of a cyclobutyl moiety offers unique conformational constraints and lipophilic character, which can enhance the metabolic stability, bioavailability, and potency of peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, such as PI3K inhibitors.
Core Chemical Properties
This compound is a white crystalline solid that is stable under standard room temperature conditions.[1] Its key physical and chemical properties are summarized in the table below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.
| Property | Value | Reference(s) |
| CAS Number | 155905-77-4 | [2][3] |
| Molecular Formula | C₁₁H₁₉NO₄ | [2][3] |
| Molecular Weight | 229.27 g/mol | [2][3] |
| Appearance | White Crystalline Solid | [1] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [2][3] |
| Boiling Point (Predicted) | 379.1 ± 25.0 °C at 760 mmHg | [2][3] |
| pKa (Predicted) | 4.06 ± 0.10 | [3] |
| Storage Conditions | Sealed in a dry, cool, well-ventilated place. | [1][3] |
Synthesis and Characterization
General Synthesis Protocol
The most common method for the synthesis of this compound involves the N-protection of the parent amino acid, L-cyclobutylglycine, using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction is a standard procedure for protecting the amino group, allowing for subsequent carboxyl group modifications, such as in peptide coupling reactions.[1][4][5]
Materials:
-
L-cyclobutylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH))
-
Solvent system (e.g., 1:1 Dioxane/Water, Acetone/Water, or Tetrahydrofuran/Water)
-
5% aqueous Citric Acid or Potassium Hydrogen Sulfate solution
-
Ethyl Acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-cyclobutylglycine (1.0 eq) in the chosen solvent system.
-
Basification: Add the base (1.5-2.0 eq) to the solution and stir until the amino acid is fully dissolved.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture. The reaction is typically conducted at room temperature or initiated at 0°C and allowed to warm to room temperature.[5]
-
Reaction Monitoring: Stir the mixture for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Solvent Removal): If a water-miscible organic solvent was used (e.g., dioxane, acetone), remove it under reduced pressure.
-
Extraction (By-product Removal): Wash the remaining aqueous solution with a non-polar organic solvent like pentane or diethyl ether to remove unreacted (Boc)₂O and the by-product, tert-butanol.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a cold 5% citric acid or potassium hydrogen sulfate solution. This protonates the carboxylate, making the product extractable into an organic solvent.
-
Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting product, often an oil or solid, can be purified further by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.[4]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of the tert-butyl group (a characteristic singlet around 1.4 ppm), the cyclobutyl protons, and the α-proton of the amino acid backbone.
-
¹³C NMR: Would show characteristic peaks for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), as well as the carbons of the cyclobutyl ring and the α-carbon.[6][7]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight of the compound. The expected mass for the molecular ion [M-H]⁻ would be approximately 228.12 Da.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to confirm the enantiomeric purity of the L-configured final product.
Stability and Reactivity
This compound is relatively stable under normal storage conditions.[1] The key to its reactivity lies in the tert-butoxycarbonyl (Boc) protecting group.
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it an orthogonal protecting group to many others used in multi-step synthesis.
-
Reactivity (Deprotection): The primary reactivity involves the acid-labile nature of the Boc group. It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrogen chloride (HCl) in dioxane, to liberate the free amine. This deprotection is a fundamental step in solid-phase peptide synthesis (SPPS).
Applications in Drug Discovery
The unique structural properties of this compound make it a valuable building block for drug development. Non-natural amino acids are frequently incorporated into peptide-based drugs to improve their pharmacokinetic profiles by increasing resistance to proteolytic degradation.
A notable application of this compound is as an intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival.[8][9] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] this compound can be used to construct the core scaffolds of novel kinase inhibitors designed to specifically target this pathway.
The PI3K/Akt/mTOR Signaling Pathway
The following diagram provides a simplified overview of the PI3K/Akt/mTOR signaling pathway and highlights the intervention point for inhibitors.
Safety Information
Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to avoid skin and eye contact.[1] While specific toxicity data is limited, compounds of this class are generally handled as potential irritants.
Conclusion
This compound is a specialized chemical reagent with significant value for the pharmaceutical and biotechnology industries. Its defined chemical properties, straightforward synthesis, and the unique structural features it imparts make it an important tool for the design and synthesis of advanced peptide therapeutics and small molecule inhibitors. A thorough understanding of its characteristics is essential for its effective application in the development of next-generation medicines targeting critical disease pathways like PI3K/Akt/mTOR.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
A Technical Guide to Boc-L-cyclobutylglycine: Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-cyclobutylglycine (Boc-L-cyclobutylglycine), a non-proteinogenic amino acid analog increasingly utilized in peptide synthesis and drug discovery. This document details its physicochemical properties and outlines a general synthetic protocol.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below, providing essential data for experimental design and stoichiometric calculations.
| Property | Value | Citation |
| Chemical Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Density | 1.169 g/cm³ | [1] |
| Boiling Point | 379.097 °C at 760 mmHg | [1] |
| Flash Point | 183.072 °C | [1] |
Synthetic Protocol: Boc Protection of L-Cyclobutylglycine
The synthesis of this compound is typically achieved through the protection of the amino group of L-cyclobutylglycine using di-tert-butyl dicarbonate (Boc₂O). This standard procedure is widely applicable for the Boc-protection of various amino acids.
General Experimental Procedure
-
Dissolution: L-cyclobutylglycine is dissolved in a suitable solvent system, often a mixture of an organic solvent such as dioxane or tetrahydrofuran (THF) and an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate solution).
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 molar equivalents, is added to the solution of the amino acid.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up: Upon completion, the reaction mixture is typically acidified to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or dilute hydrochloric acid).
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
This straightforward protocol provides a reliable method for the preparation of this compound, a key building block for the synthesis of novel peptides and peptidomimetics in drug development programs.[2]
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of Boc-protected amino acids, a process central to peptide chemistry.
General workflow for the Boc protection of an amino acid.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-L-cyclobutylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Boc-L-cyclobutylglycine, a non-proteinogenic amino acid derivative crucial in the development of peptidomimetics and other pharmaceuticals. This document outlines detailed experimental protocols for the multi-step synthesis, starting from the enantioselective preparation of the parent amino acid, L-cyclobutylglycine, followed by its N-terminal protection. Purification strategies and expected analytical data are also presented.
Introduction
This compound ((S)-2-(((tert-butoxy)carbonyl)amino)-2-cyclobutylacetic acid) is a valuable building block in medicinal chemistry. The cyclobutyl moiety introduces conformational constraints and lipophilicity into peptide structures, which can lead to enhanced metabolic stability, receptor affinity, and cell permeability. The tert-butyloxycarbonyl (Boc) protecting group is widely used due to its stability in various reaction conditions and its facile removal under acidic conditions, making it ideal for solid-phase and solution-phase peptide synthesis.
This guide details a reliable synthetic route and purification protocol, providing researchers with the necessary information to produce high-purity this compound for their research and development needs.
Synthesis Pathway Overview
The synthesis of this compound is a two-stage process. The first stage involves the enantioselective synthesis of the free amino acid, L-cyclobutylglycine. The second stage is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocols
A common and effective method for obtaining enantiomerically pure L-amino acids is the enzymatic resolution of a racemic N-acetyl derivative.
3.1.1. Synthesis of N-Acetyl-DL-cyclobutylglycine
-
Materials: DL-cyclobutylglycine, Acetic Anhydride, Sodium Hydroxide.
-
Procedure:
-
Dissolve DL-cyclobutylglycine (1 eq.) in a 1 M sodium hydroxide solution (3 eq.) at 0-5 °C.
-
Slowly add acetic anhydride (1.5 eq.) dropwise while maintaining the temperature below 10 °C and the pH between 9 and 10 by the concurrent addition of 4 M NaOH.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Acetyl-DL-cyclobutylglycine.
-
3.1.2. Enzymatic Resolution
-
Materials: N-Acetyl-DL-cyclobutylglycine, Aminoacylase I, Lithium Hydroxide.
-
Procedure:
-
Dissolve N-Acetyl-DL-cyclobutylglycine in deionized water and adjust the pH to 7.0 with a dilute solution of lithium hydroxide.
-
Add Aminoacylase I (enzyme loading will depend on the specific activity of the enzyme, typically 1-2% by weight of the substrate).
-
Incubate the mixture at 37 °C for 24-48 hours, maintaining the pH at 7.0 by the periodic addition of dilute LiOH.
-
Monitor the reaction for the formation of the free L-amino acid.
-
Upon completion, acidify the solution to pH 5 with acetic acid to precipitate the denatured enzyme.
-
Centrifuge or filter to remove the enzyme. The filtrate contains L-cyclobutylglycine and N-Acetyl-D-cyclobutylglycine.
-
3.1.3. Separation
-
Procedure:
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the concentrated solution to 2 with concentrated HCl.
-
Extract the N-Acetyl-D-cyclobutylglycine with ethyl acetate. The aqueous layer now contains the hydrochloride salt of L-cyclobutylglycine.
-
The aqueous solution can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point of L-cyclobutylglycine to precipitate the free amino acid.
-
This procedure follows the well-established Schotten-Baumann conditions for N-protection of amino acids.
-
Materials: L-cyclobutylglycine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃), Dioxane, Water, Ethyl Acetate, Citric Acid.
-
Procedure:
-
Dissolve L-cyclobutylglycine (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq.) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M citric acid solution.
-
Extract the product, this compound, with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude this compound is typically a white solid or a viscous oil.[1] Purification is generally achieved through crystallization.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or toluene.
-
Add a non-polar solvent, such as hexane or petroleum ether, dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Collect the white crystalline solid by vacuum filtration.[1]
-
Wash the crystals with cold hexane and dry under vacuum.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Appearance | White crystalline solid | [1] |
| CAS Number | 155905-77-4 |
Table 1: Physicochemical Properties of this compound
| Reaction Stage | Product | Typical Yield | Purity (by HPLC) |
| Boc Protection | This compound | 85-95% | >98% |
| Purification | Crystalline this compound | >90% recovery | >99.5% |
Table 2: Expected Yields and Purity
Workflow and Logic Diagrams
Safety Information
Standard laboratory safety precautions should be followed.[1] This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The synthesis and purification of this compound can be achieved through a robust and reproducible process. The key steps involve the enantioselective preparation of the starting amino acid, followed by a standard Boc protection reaction. The purification via crystallization yields a product of high purity suitable for use in peptide synthesis and other applications in drug discovery and development. This guide provides a solid foundation for researchers to successfully synthesize this valuable chemical entity.
References
Boc-L-cyclobutylglycine CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Boc-L-cyclobutylglycine, a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug discovery. Its unique cyclobutyl moiety offers steric hindrance and conformational constraints, making it a valuable building block for developing novel peptides and peptidomimetics with enhanced stability and biological activity.
Core Data
Chemical Identity and Properties
| Parameter | Value | Source |
| CAS Number | 155905-77-4 | [1] |
| Synonyms | (S)-2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid, BOC-S-CYCBUGLY-OH, (S)-N-ALPHA-T-BUTYLOXYCARBONYL-CYCLOBUTYLGLYCINE | [1] |
| Molecular Formula | C11H19NO4 | [1][2] |
| Molecular Weight | 229.27 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, Room Temperature; -20°C for long-term storage | [1][2] |
Predicted Physicochemical Properties
| Parameter | Predicted Value |
| Boiling Point | 379.1±25.0 °C |
| Density | 1.169±0.06 g/cm3 |
| pKa | 4.06±0.10 |
Supplier Information
A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table lists several potential suppliers. It is recommended to contact the suppliers directly for current pricing, availability, and purity specifications.
| Supplier | Website (Illustrative) |
| MedChemExpress | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- |
| Chem-Impex International | --INVALID-LINK-- |
| Chongqing Chemdad Co., Ltd | --INVALID-LINK-- |
| GlpBio | --INVALID-LINK-- |
| AdooQ Bioscience | --INVALID-LINK-- |
Experimental Protocols
Representative Synthesis of this compound
This procedure involves the reaction of L-cyclobutylglycine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Materials:
-
L-cyclobutylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane
-
Water
-
Ethyl acetate
-
1M HCl solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-cyclobutylglycine in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate or triethylamine to the solution to raise the pH to approximately 9-10.
-
Boc-Protection: Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
-
Predicted Analytical Data
The following table outlines the expected analytical data for this compound based on its chemical structure. Researchers should always confirm the identity and purity of their materials with their own analytical data.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the cyclobutyl ring protons (multiplets), the alpha-proton (doublet), and the NH proton (broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the cyclobutyl ring and the alpha-carbon. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 230.13 and [M+Na]⁺ at m/z 252.11. |
| Purity (HPLC) | >95% (typical for commercial-grade material). |
Signaling Pathways and Experimental Workflows
This compound is a valuable building block in the synthesis of more complex molecules, such as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.[2] The workflow for its use in solid-phase peptide synthesis (SPPS) is a key application.
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Boc solid-phase peptide synthesis.
Synthesis of a Boc-Protected Amino Acid
Caption: Workflow for the synthesis of a Boc-protected amino acid.
References
Spectroscopic and Synthetic Profile of Boc-L-cyclobutylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Boc-L-cyclobutylglycine ((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylacetic acid). The information is curated for professionals in chemical research and drug development, offering a foundational understanding of this non-canonical amino acid derivative.
Spectroscopic Data
While specific, publicly available spectra for this compound are not readily found in comprehensive databases, the following tables summarize the expected and observed spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. These values serve as a reference for the characterization of synthesized this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ | ~1.45 | s | - |
| CH₂ (cyclobutyl) | 1.80 - 2.20 | m | - |
| CH (cyclobutyl) | ~2.50 | m | - |
| α-CH | ~4.20 | d | ~8.0 |
| NH | ~5.10 | d | ~8.0 |
| COOH | >10.0 | br s | - |
Note: Predicted values are based on typical ranges for Boc-protected amino acids and cyclobutyl moieties. The solvent is assumed to be CDCl₃ or DMSO-d₆. The broad singlet for the carboxylic acid proton may not always be observed.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C(C H₃)₃ | ~28.5 |
| C (CH₃)₃ | ~80.0 |
| C H₂ (cyclobutyl) | ~18.0, ~25.0 |
| C H (cyclobutyl) | ~40.0 |
| α-C H | ~58.0 |
| C =O (Boc) | ~155.0 |
| C =O (acid) | ~175.0 |
Note: Predicted values are based on analogous compounds. The exact chemical shifts can vary depending on the solvent and concentration.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H (Amide) | 3300 - 3400 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Strong |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=O (Urethane) | 1680 - 1710 | Strong |
| C-N Stretch | 1230 - 1250 | Medium |
| C-O Stretch | 1160 - 1170 | Strong |
Note: These are typical absorption ranges for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| Ion | m/z | Notes |
| [M+H]⁺ | 230.1387 | Calculated for C₁₁H₂₀NO₄⁺ |
| [M+Na]⁺ | 252.1206 | Calculated for C₁₁H₁₉NNaO₄⁺ |
| [M-C₄H₈]⁺ | 174.0817 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]⁺ | 130.0862 | Loss of the entire Boc group. |
Note: The molecular formula of this compound is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The presented m/z values are for the protonated molecule and common adducts/fragments observed in electrospray ionization (ESI) mass spectrometry.
Experimental Protocol: Synthesis of this compound
The following is a general and widely accepted procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O). This method is applicable for the synthesis of this compound from L-cyclobutylglycine.
Materials:
-
L-cyclobutylglycine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane (or a suitable solvent mixture like THF/water)
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl) or saturated aqueous citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-cyclobutylglycine in a mixture of dioxane and water.
-
Basification: Add sodium bicarbonate or sodium carbonate to the solution to achieve a basic pH (typically pH 9-10). This deprotonates the amino group, making it nucleophilic.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise at room temperature. The reaction is typically stirred for 12-24 hours.
-
Work-up:
-
Once the reaction is complete (monitored by TLC), remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate or hexane to remove any unreacted Boc₂O and other non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl or a saturated citric acid solution. This protonates the carboxylic acid, making the product extractable into an organic solvent.
-
Extract the product into ethyl acetate (typically 3 times).
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
-
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of this compound.
Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of this compound.
Caption: The relationship between different spectroscopic techniques and the structural confirmation of the compound.
Unlocking Novel Peptide Therapeutics: An In-depth Technical Guide to the Incorporation of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape is continuously evolving, with a growing demand for highly specific and stable drug candidates. Peptides have emerged as a promising class of therapeutics due to their high potency and selectivity. However, native peptides often suffer from limitations such as poor metabolic stability and rapid clearance, hindering their clinical translation. The incorporation of unnatural amino acids (UAAs) into peptide synthesis offers a powerful strategy to overcome these challenges, enabling the rational design of peptide-based drugs with enhanced pharmacokinetic and pharmacodynamic properties.[1] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of unnatural amino acids in modern peptide synthesis, with a focus on empowering researchers in drug discovery and development.
Unnatural amino acids, which are not found among the 20 proteinogenic amino acids, provide a vast chemical space for modifying peptide structure and function.[2] These modifications can range from simple alterations, such as N-methylation or the use of D-amino acids, to the introduction of complex functional groups for bioconjugation or photo-activation. By strategically incorporating UAAs, researchers can fine-tune the conformational properties of peptides, improve their resistance to proteolytic degradation, and introduce novel functionalities for targeted drug delivery and imaging.
Core Methodologies for UAA Incorporation
Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for chemically synthesizing peptides, including those containing unnatural amino acids.[3][4] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant approach in SPPS due to its milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[5]
Experimental Workflow for UAA Incorporation via Fmoc-SPPS
The following diagram illustrates the typical workflow for incorporating a UAA into a peptide sequence using Fmoc-SPPS.
Detailed Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for UAA Incorporation
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a generic Fmoc-protected unnatural amino acid.
Materials:
-
Fmoc-protected amino acids (standard and unnatural)
-
Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[7]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.
-
UAA Coupling:
-
In a separate vial, pre-activate the Fmoc-protected UAA (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated UAA solution to the resin.
-
Agitate the reaction mixture for 1-4 hours. The optimal coupling time can vary depending on the steric hindrance of the UAA.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates complete coupling. For N-substituted UAAs where the Kaiser test is not applicable, a chloranil test can be used.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-20 minutes. This step is particularly important for long or difficult sequences to prevent the formation of deletion peptides.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing steps, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Wash the pellet with cold diethyl ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
Protocol 2: Incorporation of N-Methylated Amino Acids
The coupling of N-methylated amino acids can be challenging due to steric hindrance. This protocol provides optimized conditions for their incorporation.
Modifications to Standard Protocol:
-
Coupling Reagents: Use more potent coupling reagents such as HATU or PyAOP ( (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate).
-
Activation: Use a higher excess of the N-methylated amino acid (3-5 equivalents) and coupling reagents.
-
Coupling Time: Extend the coupling time to 2-4 hours or perform a double coupling.
-
Monitoring: Use the isatin test to monitor the coupling reaction, as the Kaiser test is not effective for secondary amines.
Quantitative Data on the Impact of UAA Incorporation
The strategic incorporation of UAAs can significantly enhance the therapeutic properties of peptides. The following tables summarize quantitative data from various studies, highlighting the improvements in stability, binding affinity, and synthesis yield.
Table 1: Enhanced Proteolytic Stability of UAA-Containing Peptides
| Peptide/Analog | Unnatural Amino Acid | Modification | Half-Life (t1/2) | Fold Improvement | Reference |
| Native GLP-1 | - | - | ~2 min (in vivo) | - | |
| Liraglutide | Arg34 -> Lys34(γ-Glu-C16) | Acylation | ~13 h (in vivo) | ~390 | |
| Semaglutide | Ala8 -> Aib, Lys26 -> Lys(γ-Glu-C18 diacid) | Aib substitution, Acylation | ~7 days (in vivo) | ~5040 | |
| PK20 | Tle9 | Isomer substitution | 31.75 h | - | [8] |
| [Ile9]PK20 | Ile9 | Native residue | - | - | [8] |
| GSH | - | - | 2.0 min | - | [9] |
| N-methylated Cys-GSH | N-methyl Cysteine | N-methylation | 33.6 min | 16.8 | [9] |
Table 2: Modulation of Receptor Binding Affinity with UAAs
| Peptide/Receptor | Unnatural Amino Acid | Modification | Binding Affinity (Kd or EC50) | Change in Affinity | Reference |
| GLP-1 / GLP-1R | - | - | EC50: ~1-10 nM (cAMP) | - | [10] |
| α/β-peptide 4 / GLP-1R | β-amino acid substitutions | Backbone modification | EC50: ~5-fold decrease (cAMP) | Lower Potency | [11] |
| Gb-1 / GP-2 | - | - | Kd: 68 nM | - | [12] |
| Gb-2 / GP-2 | - | - | Kd: 250 nM | - | [12] |
| Gb-3 / GP-2 | - | - | Kd: 272 nM | - | [12] |
| Wild-type Peptide / RBD | - | - | Kd: 1.2 µM | - | [13] |
| HA4 Mutant / RBD | - | - | Kd: 0.3 µM | 4-fold increase | [13] |
Table 3: Synthesis Yield of Peptides Containing UAAs
| Peptide | UAA Content | Synthesis Method | Crude Purity (%) | Final Yield (%) | Reference |
| Model Peptide | Single N-Me-D-Glu | Boc-SPPS | 50-70 | 15-30 (purified) | |
| 18A Peptide (20-mer) | None | Automated Fmoc-SPPS | >87 | 67 | [6] |
| GHRH(1-29) (29-mer) | None | Automated Fmoc-SPPS | >87 | 59 | [6] |
| Unnatural Peptides | Multiple UAAs | Ribosomal Synthesis | - | ~37% of natural peptide | [14] |
Application in Elucidating Signaling Pathways: The Case of GLP-1 Receptor Agonists
Unnatural amino acids are invaluable tools for dissecting complex biological signaling pathways. A prominent example is the study of G protein-coupled receptors (GPCRs), such as the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.
GLP-1R activation by its native ligand, GLP-1, initiates signaling through two main pathways: the Gs/cAMP pathway, which is primarily responsible for insulin secretion, and the β-arrestin pathway, which is involved in receptor desensitization and internalization, but also in G protein-independent signaling.[15][16][17] By incorporating UAAs into GLP-1 analogs, researchers can create "biased agonists" that preferentially activate one pathway over the other.[8][18] This allows for the deconvolution of the physiological roles of each pathway and the development of more targeted therapeutics with improved efficacy and reduced side effects.
The following diagram illustrates the biased signaling at the GLP-1R, where a UAA-modified GLP-1 analog preferentially activates the Gs/cAMP pathway while minimizing β-arrestin recruitment.
Conclusion
The incorporation of unnatural amino acids into peptide synthesis has revolutionized the field of peptide-based drug discovery.[19] This powerful technology provides medicinal chemists with an expansive toolkit to rationally design and synthesize novel therapeutic candidates with tailored properties. By leveraging the principles and methodologies outlined in this guide, researchers can unlock the full potential of unnatural amino acids to develop the next generation of highly effective and stable peptide therapeutics. The continued exploration of new unnatural amino acids and their applications will undoubtedly pave the way for innovative solutions to a wide range of diseases.
References
- 1. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic vs. Natural Peptides: Which Is Right for Your Study? [synapse.patsnap.com]
- 3. bachem.com [bachem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rsc.org [rsc.org]
- 8. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolonged signaling of backbone-modified glucagon‐like peptide‐1 analogues with diverse receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of the Boc Protecting Group in Organic Synthesis: A Technical Guide
Abstract
The tert-butyloxycarbonyl (Boc) group is one of the most pivotal and extensively utilized protecting groups in modern organic synthesis, particularly for the protection of amines.[1][2] Its widespread adoption by researchers, scientists, and drug development professionals stems from its unique stability and cleavage characteristics. The Boc group is robust under a wide range of nucleophilic and basic conditions, as well as during catalytic hydrogenation, yet it can be readily and cleanly removed under mild acidic conditions.[3][4][5] This acid lability, which contrasts with the removal conditions for other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), makes the Boc group a cornerstone of orthogonal protection strategies, which are essential for the multi-step synthesis of complex molecules such as peptides and pharmaceuticals.[3][6][7] This guide provides an in-depth exploration of the Boc group, covering its reaction mechanisms, detailed experimental protocols, applications in peptide synthesis, and its role in orthogonal protection schemes.
Introduction
In multi-step organic synthesis, protecting groups are indispensable tools that temporarily mask a reactive functional group to prevent it from participating in undesired side reactions.[2] An ideal protecting group must be easy to introduce and remove in high yield and be stable under the specific reaction conditions where other functional groups are being manipulated.[2][7]
The tert-butyloxycarbonyl (Boc) group is an acyl-type protecting group that converts amines into carbamates.[2][3][8] This transformation effectively reduces the nucleophilicity and basicity of the amine nitrogen.[9] The popularity of the Boc group is primarily due to its convenient removal under mild acidic conditions, which generates volatile byproducts like carbon dioxide and isobutene, simplifying purification.[2][3] Its stability in the presence of bases and nucleophiles makes it an orthogonal partner to other key protecting groups, a feature critical for complex synthetic endeavors like Solid-Phase Peptide Synthesis (SPPS).[3][10]
The Chemistry of the Boc Protecting Group
Mechanism of Protection
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][3][11] The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[11][12] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[13][14] This leaving group is unstable and subsequently decomposes into tert-butanol and carbon dioxide, providing a strong thermodynamic driving force for the reaction.[11][13] While the reaction can proceed without a base, bases like triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide are often used to neutralize the protonated amine formed during the reaction.[3][14]
Mechanism of Deprotection
The removal of the Boc group is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][15][16] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[8][17] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[8][12][17] The tert-butyl cation is typically scavenged by a nucleophile or deprotonates to form isobutene gas.[3][17] The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine, which is protonated under the acidic conditions to form its corresponding salt.[12][16][17]
Alternative deprotection methods include using Lewis acids or thermal conditions, which can be beneficial for substrates sensitive to strong protic acids.[1][18][19]
Experimental Protocols
General Protocol for N-Boc Protection of Amines
This protocol describes a standard and widely applicable method for the Boc protection of primary or secondary amines using di-tert-butyl dicarbonate.[11]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a water-acetone mixture)[4][11]
-
Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate) (1.5 - 3.0 equiv)[5]
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
If using a base, add it to the solution and stir for a few minutes. For reactions sensitive to heat, cool the flask in an ice bath.[5]
-
Add di-tert-butyl dicarbonate to the mixture in one portion.
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[11]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.[11]
General Protocol for N-Boc Deprotection (Acidic Conditions)
This protocol outlines a typical procedure for removing a Boc group using Trifluoroacetic Acid (TFA).
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM)[20][21]
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., at a concentration of 0.1 M).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the TFA solution to the stirring mixture.
-
Allow the reaction to stir at room temperature for 1 to 4 hours. Monitor the reaction's progress by TLC or LC-MS.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be isolated as the free amine or its salt.[1]
Quantitative Data Summary
The efficiency of Boc protection and deprotection can vary based on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.
Table 1: Typical Conditions for N-Boc Protection of Various Amines
| Substrate | Reagent (equiv) | Base (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aniline | (Boc)₂O (1.1) | - | Water:Acetone (9.5:0.5) | 0.15 | RT | 98 | [4] |
| Benzylamine | (Boc)₂O (1.1) | - | Water:Acetone (9.5:0.5) | 0.13 | RT | 95 | [4] |
| L-Phenylalanine | (Boc)₂O (1.1) | - | Water:Acetone (9.5:0.5) | 0.20 | RT | 96 | [4] |
| Generic Amine | (Boc)₂O (1.5) | TEA (3.0) | H₂O:THF (2:1) | 6 | 0 to RT | >90 | [5] |
| Generic Amine | (Boc)₂O (1.2) | NaHCO₃ (2.0) | Dioxane:H₂O (1:1) | 1-12 | RT | 85-95 |[11] |
Table 2: Typical Conditions for N-Boc Deprotection
| Substrate | Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Boc-L-allo-End(Cbz)₂-OtBu | TFA (10 mL / 1 mmol) | Water (1 mL) | 3 h | RT | >95 (crude) | [3] |
| N-Boc Aniline | - | Water | 10 min | 90-100 | 95 | [18] |
| N-Boc Indole | - | Water | 12 min | 90-100 | 91 | [18] |
| N-Boc Phenethylamine | - | TFE | 30 min | 240 | 44 | [19] |
| Boc-protected amine | 4M HCl in Dioxane | Dioxane | 1-4 h | RT | Varies | [1] |
| Boc-protected amine | 20-30% TFA in DCM | DCM | 30 min | RT | >95 |[20] |
Applications in Organic Synthesis
Peptide Synthesis
The Boc group was foundational to the development of Solid-Phase Peptide Synthesis (SPPS), a methodology pioneered by Bruce Merrifield.[22] In the classical "Boc/Bzl" SPPS strategy, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group, while reactive side chains are protected with more acid-stable groups, such as benzyl (Bzl) ethers or esters.[6][21]
The SPPS cycle involves a series of iterative steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.
-
Washing: The resin is washed to remove excess acid and byproducts.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed N-terminus of the growing peptide chain.
-
Washing: The resin is washed again to remove unreacted reagents.
This cycle is repeated until the desired peptide sequence is assembled. In the final step, a very strong acid, such as hazardous hydrogen fluoride (HF), is used to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.[6][23][24] Although the milder Fmoc-based strategy is now more common, the Boc strategy remains advantageous for the synthesis of long or difficult, aggregation-prone peptides.[21][]
Orthogonal Protection Strategies
Orthogonality is a critical concept in complex synthesis, referring to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering chemical conditions.[6][20] The Boc group is a key component of many orthogonal schemes due to its unique acid lability. It forms a powerful orthogonal set with:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed with a mild base (e.g., piperidine).[3][6]
-
Cbz (Carboxybenzyl) group: Removed by catalytic hydrogenation (H₂/Pd-C).[3][6][12]
-
Alloc (Allyloxycarbonyl) group: Removed with a transition metal catalyst (e.g., Pd(0)).[3]
This orthogonality allows for precise, stepwise manipulation of a molecule. For example, in the synthesis of a complex molecule with multiple amine groups, one can be protected with Boc, another with Fmoc, and a third with Cbz. Each amine can then be selectively deprotected and reacted without affecting the others, enabling the synthesis of highly complex structures.[3][12]
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a versatile and indispensable tool in organic synthesis. Its robustness under basic and nucleophilic conditions, combined with its clean and facile removal under mild acid, provides chemists with a reliable method for managing the reactivity of amines. Its central role in the historical development and continued practice of solid-phase peptide synthesis highlights its significance. Furthermore, its compatibility with other classes of protecting groups makes it a cornerstone of orthogonal strategies, enabling the efficient and controlled synthesis of complex, multifunctional molecules that are central to research, medicine, and materials science. A thorough understanding of its chemistry and application is essential for any professional in the field of synthetic organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 15. genscript.com [genscript.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. mcours.net [mcours.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 24. researchgate.net [researchgate.net]
Conformational Analysis of Cyclobutyl-Containing Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyl-containing amino acids represent a unique class of non-natural amino acids that introduce conformational constraints into peptides and peptidomimetics, influencing their secondary structure and biological activity. Understanding the three-dimensional structure and conformational preferences of these cyclic residues is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the conformational analysis of cyclobutyl-containing amino acids, detailing the experimental and computational methodologies employed to elucidate their structural landscape. The guide presents a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to provide a holistic understanding of the conformational dynamics of these valuable building blocks.
Introduction to the Conformational Landscape of Cyclobutane
The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain.[1][2] This puckering is characterized by a "butterfly" or "bent" geometry where one carbon atom deviates from the plane formed by the other three.[3] The degree of puckering and the barrier to ring inversion are influenced by the nature and position of substituents on the ring.[4][5] For cyclobutyl-containing amino acids, the amino and carboxyl groups, along with any side-chain mimics, significantly influence the conformational preferences of the four-membered ring.
The two primary puckered conformations are the equatorial and axial forms, referring to the position of a substituent relative to the approximate plane of the ring. The interplay between these conformers is a key aspect of the conformational analysis of cyclobutyl amino acids.
Experimental Methodologies for Conformational Analysis
A multi-faceted experimental approach is crucial for a thorough conformational analysis. This typically involves a combination of NMR spectroscopy for solution-state analysis and X-ray crystallography for solid-state characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[6][7][8] For cyclobutyl-containing amino acids, ¹H and ¹³C NMR are instrumental in defining the ring's conformation.
Key NMR Parameters:
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[2][9][10][11][12] By measuring the ³J values of the cyclobutane ring protons, it is possible to estimate the dihedral angles and thus the degree of ring puckering.
-
Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can, therefore, provide crucial distance restraints to define the relative orientation of substituents and the overall ring conformation.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the cyclobutyl-containing amino acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[13][14]
-
Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean, dry 5 mm NMR tube.[15]
-
For quantitative measurements, degas the sample to remove dissolved oxygen, which can affect relaxation times.[15]
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and identify proton resonances.
-
Perform two-dimensional correlation experiments such as COSY (Correlation Spectroscopy) to identify spin-spin coupling networks and assign proton resonances within the cyclobutane ring.
-
Acquire a 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time appropriate for the size of the molecule (typically 200-800 ms) to obtain through-space correlations.
-
For detailed analysis of coupling constants, high-resolution 1D ¹H spectra or 2D J-resolved spectra may be necessary.
-
-
Data Analysis:
-
Integrate and analyze the ¹H NMR spectrum to determine chemical shifts and coupling constants.
-
Use the measured ³J values in conjunction with the Karplus equation to estimate the dihedral angles of the cyclobutane ring protons.[9][10][11][12]
-
Analyze the NOESY/ROESY spectrum to identify key through-space interactions. The presence or absence of specific NOEs can help differentiate between different puckered conformations and the orientation of substituents.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[16][17] This technique is invaluable for obtaining precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule in a low-energy conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Grow single crystals of the cyclobutyl-containing amino acid of suitable size and quality (typically 0.1-0.5 mm in all dimensions). Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[18]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[19] A complete dataset is obtained by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data to obtain the final structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.[20]
-
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for exploring the conformational energy landscape of molecules and complementing experimental data.[13][21]
Density Functional Theory (DFT) Calculations
DFT calculations are used to determine the relative energies of different conformers and the energy barriers between them. This provides a detailed picture of the potential energy surface and the thermodynamically preferred conformations.
Computational Protocol: DFT Calculations
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of the cyclobutyl amino acid.
-
-
Geometry Optimization:
-
Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[21]
-
-
Energy Calculations:
-
Calculate the single-point energies of the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate relative energies.
-
Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.
-
-
Transition State Search:
-
To determine the energy barriers for interconversion between conformers, locate the transition state structures connecting them using methods like synchronous transit-guided quasi-Newton (STQN).
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of conformational space and the determination of conformational populations in a simulated solution environment.[22]
Computational Protocol: Molecular Dynamics Simulations
-
System Setup:
-
Generate the initial coordinates of the cyclobutyl amino acid in a chosen conformation.
-
Select an appropriate force field for the simulation. For non-natural amino acids, specialized force fields or parameterization may be required.[23]
-
Solvate the molecule in a periodic box of explicit solvent (e.g., water) and add counter-ions to neutralize the system.
-
-
Simulation:
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).
-
Run a production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to determine the time evolution of key structural parameters, such as dihedral angles and puckering coordinates.
-
Calculate the population of different conformational states by clustering the trajectory based on structural similarity.
-
Calculate average properties, such as coupling constants and NOE distances, from the simulation trajectory for comparison with experimental data.
-
Data Presentation: Quantitative Conformational Data
The following tables summarize representative quantitative data obtained from a synergistic experimental and computational conformational analysis of a generic 2-substituted cyclobutane-α-amino acid derivative.
Table 1: Key Dihedral Angles (in degrees) from X-ray, NMR, and DFT
| Dihedral Angle | X-ray (Solid State) | NMR (Solution) | DFT (Gas Phase) |
| C1-C2-C3-C4 | 25.5 | ~28 | 29.1 |
| H1-C1-C2-H2 (cis) | 155.0 | ~150 | 152.3 |
| H1-C1-C2-H2' (trans) | -85.0 | ~-90 | -87.7 |
| N-Cα-C1-C2 | -175.2 | - | -178.5 |
| C'-Cα-C1-C4 | 65.8 | - | 63.2 |
Note: NMR-derived dihedral angles are often estimated from coupling constants and may represent an average over rapidly interconverting conformers.
Table 2: Representative ³J Coupling Constants (in Hz) and Calculated Dihedral Angles
| Coupled Protons | Experimental ³J (Hz) | Calculated Dihedral Angle (°) |
| H1-H2 (cis) | 8.5 | ~150 |
| H1-H2' (trans) | 3.2 | ~-90 |
| H2-H3 (cis) | 9.1 | ~155 |
| H2-H3' (trans) | 2.8 | ~-85 |
Table 3: Relative Conformational Energies (in kcal/mol) from DFT Calculations
| Conformer | Relative Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |
| Equatorial-Puckered | 0.00 | 0.00 |
| Axial-Puckered | 1.25 | 1.10 |
| Planar (Transition State) | 4.50 | 4.35 |
Visualization of Workflows and Relationships
Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for the comprehensive conformational analysis of cyclobutyl-containing amino acids.
Caption: Integrated workflow for conformational analysis.
Relationship between Puckered Conformers
This diagram illustrates the energetic relationship between the planar transition state and the puckered ground states of a monosubstituted cyclobutane ring.
Caption: Energy profile of cyclobutane ring puckering.
Conclusion
The conformational analysis of cyclobutyl-containing amino acids is a critical step in understanding their structural influence on peptides and in the design of novel bioactive molecules. A synergistic approach, combining the solution-state insights from NMR spectroscopy, the precise solid-state structure from X-ray crystallography, and the detailed energetic and dynamic information from computational modeling, provides a comprehensive understanding of their conformational landscape. The methodologies and data presented in this guide offer a robust framework for researchers in drug discovery and chemical biology to effectively characterize and utilize these unique building blocks in their research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Karplus equation - Wikipedia [en.wikipedia.org]
- 3. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituent effects on the puckering mode of the cyclobutane ring and the glycosyl bond of cis-syn photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. excillum.com [excillum.com]
- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 19. X-ray Data Collection Course [mol-xray.princeton.edu]
- 20. Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star of Medicinal Chemistry: A Technical Guide to Boc-L-cyclobutylglycine and its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Constraint in Drug Design
In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the introduction of conformational constraints into bioactive molecules. Non-proteinogenic amino acids, such as Boc-L-cyclobutylglycine, are pivotal tools in this approach. The cyclobutyl moiety restricts the rotational freedom of the amino acid backbone, which can pre-organize a peptide or small molecule into a bioactive conformation, leading to improved binding affinity for its target. Furthermore, the incorporation of such unnatural amino acids can enhance metabolic stability by rendering the molecule less susceptible to enzymatic degradation.
This compound, a derivative of the amino acid glycine, is emerging as a valuable building block in the synthesis of complex molecular architectures for drug discovery. Its tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for the stepwise and controlled assembly of peptide chains. This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the development of potent and selective enzyme inhibitors.
Synthesis of this compound
The preparation of this compound is a fundamental step for its subsequent use in medicinal chemistry. The general principle involves the protection of the amino group of L-cyclobutylglycine with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: General Synthesis of this compound
Materials:
-
L-cyclobutylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O) or tert-butoxycarbonyl chloride (Boc-Cl)
-
A suitable base (e.g., sodium carbonate, triethylamine, or sodium bicarbonate)
-
An appropriate solvent system (e.g., dioxane/water, methanol)
-
Acid for pH adjustment (e.g., potassium hydrogen sulfate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
L-cyclobutylglycine is dissolved in a mixture of a suitable solvent (like dioxane or methanol) and an aqueous solution of a base (such as sodium bicarbonate or sodium carbonate).[1]
-
The solution is cooled in an ice bath.
-
Di-tert-butyl dicarbonate ((Boc)₂O), the Boc protecting agent, is added to the stirred solution.[1]
-
The reaction mixture is stirred for a specified period (e.g., 16 hours), allowing the reaction to proceed to completion.
-
The reaction mixture is then partially evaporated to remove the organic solvent.
-
The remaining aqueous solution is taken up in an organic solvent, such as ethyl acetate, and water.
-
The pH of the aqueous layer is carefully acidified to approximately pH 2 using an acid like potassium hydrogen sulfate solution.
-
The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent to ensure complete recovery of the product.
-
The combined organic layers are washed with brine, dried over a drying agent like sodium sulfate, and then concentrated under reduced pressure to yield this compound.
This protocol provides a general framework, and specific reaction conditions may be optimized for yield and purity.
Application in the Synthesis of PI3Kδ Inhibitors
A significant and promising application of this compound is in the synthesis of selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers, particularly hematologic malignancies.[2] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive target for cancer therapy with the potential for reduced side effects compared to pan-PI3K inhibitors.
This compound has been utilized as a key intermediate in the synthesis of novel purinyl quinazolinone derivatives that exhibit potent and specific inhibitory activity against PI3Kδ.[2]
Quantitative Data: In Vitro Inhibitory Activity of Purinyl Quinazolinone Derivatives
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| 6f | >1000 | >1000 | 185.7 | 0.39 |
| 6m | >1000 | >1000 | 3.5 | 0.09 |
| Idelalisib (1) | 8600 | 558 | 21 | 1.7 |
Data extracted from "Synthesis and biological evaluation of novel purinyl quinazolinone derivatives as PI3Kδ-specific inhibitors for the treatment of hematologic malignancies".[2]
The data clearly demonstrates that compounds 6f and 6m , synthesized using this compound, exhibit exceptional potency against PI3Kδ with IC₅₀ values in the sub-nanomolar range.[2] Notably, compound 6m shows significantly higher selectivity for PI3Kδ over the γ isoform compared to the approved drug Idelalisib.[2]
Experimental Protocol: Synthesis of Purinyl Quinazolinone PI3Kδ Inhibitors
The synthesis of these potent inhibitors is a multi-step process where this compound is a crucial building block. The following is a generalized protocol based on the synthesis of similar quinazolinone derivatives.
Step 1: Amide Formation
-
A substituted 2-nitrobenzoic acid is converted to its acyl chloride.
-
The acyl chloride is then condensed with an appropriate amine to form the corresponding amide.
Step 2: Imide Formation
-
The amide is treated with thionyl chloride to form an imidoyl chloride.
-
This intermediate undergoes a Mumm rearrangement after reacting with (S)-1-N-Boc-cyclobutylglycine in the presence of a base to yield the imide.
Step 3: Quinazolinone Ring Formation
-
A one-pot reaction involving the reduction of the nitro group and subsequent intramolecular cyclization leads to the formation of the quinazolone intermediate.
Step 4: Deprotection and Coupling
-
The Boc protecting group is removed from the cyclobutylglycine moiety under acidic conditions (e.g., with trifluoroacetic acid, TFA).
-
The resulting free amine is then coupled with a purine derivative to yield the final purinyl quinazolinone inhibitor.
Purification and Characterization:
-
Throughout the synthesis, intermediates and the final products are purified using techniques such as column chromatography.
-
The structure and purity of the compounds are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The PI3K/Akt Signaling Pathway
To appreciate the significance of selective PI3Kδ inhibition, it is essential to understand the PI3K/Akt signaling pathway. This pathway is activated by various growth factors and cytokines, leading to a cascade of downstream events that regulate fundamental cellular processes.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel PI3Kδ inhibitors involves a systematic workflow that encompasses chemical synthesis, in vitro biological assays, and potentially in vivo studies.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of highly potent and selective PI3Kδ inhibitors underscores the potential of conformationally constrained amino acids in designing next-generation therapeutics. The unique structural features of the cyclobutyl moiety contribute to the impressive biological activity of the resulting compounds.
Future research in this area could explore the incorporation of this compound into other classes of enzyme inhibitors or receptor modulators. Further optimization of the quinazolinone scaffold, guided by structure-activity relationship (SAR) studies and computational modeling, may lead to the discovery of clinical candidates with improved efficacy and safety profiles for the treatment of hematologic malignancies and other diseases driven by aberrant PI3Kδ signaling. The continued exploration of such novel building blocks will undoubtedly expand the toolbox of medicinal chemists and accelerate the discovery of innovative medicines.
References
Methodological & Application
Protocol for the Incorporation of Boc-L-cyclobutylglycine in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of the sterically hindered amino acid, Boc-L-cyclobutylglycine, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). Due to the bulky nature of the cyclobutyl side chain, specialized coupling strategies are necessary to ensure high coupling efficiency and peptide purity.
Introduction
The incorporation of non-proteinogenic amino acids, such as L-cyclobutylglycine, is a critical strategy in drug discovery and peptide engineering. The cyclobutyl moiety can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. However, the steric hindrance posed by the cyclobutyl group presents a significant challenge during SPPS, often leading to incomplete coupling reactions and the formation of deletion sequences when using standard protocols.
This application note outlines optimized procedures for the efficient incorporation of this compound, focusing on the selection of appropriate coupling reagents and reaction conditions to overcome steric hindrance.
Challenges in Coupling Sterically Hindered Amino Acids
The primary challenge in coupling this compound is the steric bulk of the cyclobutyl side chain, which can significantly slow down the kinetics of the amide bond formation.[1] This can result in incomplete reactions under standard coupling conditions.[1] Furthermore, peptide sequences containing bulky and hydrophobic residues are more prone to aggregation on the solid support, which can further impede the accessibility of the reactive N-terminus.[2]
To address these challenges, the following strategies are recommended:
-
Use of Potent Coupling Reagents: Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[3] More potent activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP), are highly recommended to enhance the reaction rate.[3][4]
-
Double Coupling: A "double coupling" strategy, where the coupling step is repeated with fresh reagents, is a common and effective method to drive the reaction to completion.[5][6]
-
In Situ Neutralization: Protocols that combine the neutralization and coupling steps can be advantageous, as the free amine is captured by the activated amino acid before it can participate in aggregation.[4][7]
-
Monitoring of Coupling Completion: Careful monitoring of the coupling reaction is crucial to ensure that the reaction has gone to completion before proceeding to the next cycle. The Kaiser test is a widely used qualitative method for detecting the presence of free primary amines.[1][5]
Experimental Protocols
Materials and Reagents
-
This compound
-
SPPS Resin (e.g., Merrifield, PAM, or MBHA resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt) - for use with HBTU
-
Kaiser Test Kit
General SPPS Cycle for this compound Incorporation
This protocol assumes a standard Boc-SPPS workflow. The key modifications for incorporating this compound are in the coupling step.
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Drain the solution and treat with fresh 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x).
-
-
Coupling of this compound (Double Coupling Protocol with HATU):
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the Kaiser test is positive (blue/purple color), indicating incomplete coupling, proceed to the second coupling. If the test is negative (yellow/colorless), the coupling is complete, and you can proceed to the next deprotection step after thorough washing.
-
-
Second Coupling (if necessary):
-
Drain the reaction solution and wash the resin with DMF (3x).
-
Repeat the coupling step with a fresh solution of activated this compound as described for the first coupling.
-
Agitate the reaction mixture for 1-2 hours.
-
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Capping (Optional): If the coupling remains incomplete after the second coupling, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.
Data Presentation
The following table summarizes the expected performance of different coupling reagents for sterically hindered amino acids, which can be used as a guideline for the incorporation of this compound.
| Coupling Reagent | Class | Typical Yield (%) for Hindered Residues | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIEA.[3] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for challenging couplings. Often used with HOBt.[3] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[3] |
| DIC/HOBt | Carbodiimide | Lower, variable | Moderate | Moderate | Less efficient for sterically hindered residues; may require longer reaction times and double coupling. |
Visualizations
Experimental Workflow for this compound Incorporation
Caption: Workflow for the double coupling of this compound.
Logical Relationship of Factors Affecting Coupling Efficiency
Caption: Key factors influencing the coupling of sterically hindered amino acids.
References
Application Notes and Protocols: Standard Procedure for Boc Deprotection of L-cyclobutylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of amino acid-based pharmaceuticals. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. L-cyclobutylglycine is a non-proteinogenic amino acid of interest in medicinal chemistry due to its unique conformational constraints. This document provides detailed protocols for the acidic deprotection of Boc-L-cyclobutylglycine to yield the free amine, typically as a hydrochloride or trifluoroacetate salt. The two most common and effective methods, using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), are described herein.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the Boc deprotection of L-cyclobutylglycine. Due to the sterically hindered nature of the cyclobutyl group, reaction times may be slightly longer or require slightly harsher conditions compared to less hindered amino acids to achieve complete deprotection.
Table 1: Trifluoroacetic Acid (TFA) Method - Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | Higher concentrations can lead to faster reactions. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Initial cooling can help control exothermic reactions. |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | >95% | Yields are typically high for this reaction. |
| Expected Purity | >98% | Purity is generally high after a simple work-up. |
Table 2: Hydrochloric Acid (HCl) Method - Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| HCl Concentration | 4M solution in 1,4-Dioxane | Commercially available solution is standard. |
| Temperature | Room Temperature (20-25 °C) | Reaction is typically performed at ambient temperature. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | >95% | High yields are common for this procedure. |
| Expected Purity | >98% | The hydrochloride salt often precipitates, aiding purification. |
Experimental Protocols
Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group from L-cyclobutylglycine using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (a 20-50% v/v solution in DCM) to the stirred solution. A common ratio is 1:1 TFA:DCM.[1]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
To the resulting oil or solid, add cold diethyl ether to precipitate the L-cyclobutylglycine trifluoroacetate salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Method 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol outlines the deprotection of this compound using a solution of hydrogen chloride in 1,4-dioxane. This method is often preferred as it can yield a crystalline hydrochloride salt that is easy to handle.[1][2][3]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask with a magnetic stir bar.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 mL per gram of substrate).[2][3]
-
Stir the mixture at room temperature for 1 to 4 hours. The deprotected product may precipitate as the hydrochloride salt during the reaction.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to fully precipitate the L-cyclobutylglycine hydrochloride salt and to wash away any non-polar impurities.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under high vacuum.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Boc deprotection of L-cyclobutylglycine.
Reaction Mechanisms
Caption: Mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).
Caption: Mechanism of Boc deprotection using Hydrochloric Acid (HCl).
References
Application Notes and Protocols for the Efficient Incorporation of Boc-L-cyclobutylglycine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural, sterically hindered amino acids such as Boc-L-cyclobutylglycine into peptide sequences is a critical step in the development of novel therapeutics with enhanced stability and unique conformational properties. The bulky nature of the cyclobutyl side chain presents a significant challenge to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and an increased risk of epimerization. This document provides a detailed guide to selecting the optimal coupling reagents and protocols for the efficient and reliable incorporation of this compound in solid-phase peptide synthesis (SPPS).
Overview of Coupling Reagents for Sterically Hindered Amino Acids
The selection of an appropriate coupling reagent is paramount for the successful incorporation of bulky amino acids. Reagents are broadly categorized into carbodiimides and the more potent phosphonium and aminium/uronium salts. For sterically demanding couplings, aminium/uronium salt-based reagents are generally preferred due to their higher reactivity and ability to minimize side reactions.[1]
-
Carbodiimides (e.g., DIC): While cost-effective, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often exhibit slower reaction kinetics with hindered amino acids and require an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to enhance efficiency and suppress racemization.[2][3]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly effective reagent that is less likely to cause side reactions compared to some uronium salts.
-
Aminium/Uronium Salts (e.g., HBTU, HATU, COMU): These reagents are generally the most effective for difficult couplings.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a reliable and widely used reagent.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrates superior performance, especially for hindered couplings, due to the formation of highly reactive OAt esters.[4][5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent with coupling efficiencies comparable to HATU, an improved safety profile, and excellent solubility.[3][6]
-
Quantitative Data Presentation
The following table summarizes the typical performance of various coupling reagents for the incorporation of sterically hindered amino acids, which can be extrapolated for this compound. The data is synthesized from multiple sources and reaction conditions may vary.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Typical Reaction Time | Relative Risk of Epimerization | Key Considerations |
| DIC/Oxyma | Carbodiimide | 85-95 | 1-4 hours | Low to Moderate | Cost-effective; pre-activation is recommended. Slower for highly hindered couplings.[2][4] |
| HBTU | Aminium/Uronium | 90-98 | 30-60 minutes | Low | A reliable and commonly used reagent for routine and challenging couplings.[2] |
| HATU | Aminium/Uronium | >98 | 15-45 minutes | Very Low | Highly efficient for sterically demanding couplings. Often the reagent of choice for difficult sequences.[2][4][5] |
| COMU | Aminium/Uronium | >98 | 15-45 minutes | Very Low | High reactivity comparable to HATU with an improved safety profile (non-explosive).[3][6] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using recommended coupling reagents in a standard Boc-SPPS workflow.
General Boc-SPPS Cycle:
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then isopropanol, followed by DCM.
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).
-
Washing: Wash the resin with DCM and then DMF to prepare for coupling.
This protocol is highly recommended for achieving maximum yield and minimal side reactions when incorporating this compound.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Following the general Boc-SPPS cycle, ensure the peptide-resin is swollen and neutralized in DMF.
-
Pre-activation: In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature. For particularly difficult sequences, a double coupling (repeating the coupling step) or an extended reaction time may be necessary.
-
Monitoring: Use a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Proceed to the next deprotection step in the SPPS cycle.
This protocol offers a high-efficiency alternative to HATU with an enhanced safety profile.
Materials:
-
This compound
-
COMU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Follow steps 1-5 of the general Boc-SPPS cycle to prepare the resin.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and COMU (3-4 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (6-8 equivalents) to the amino acid solution and immediately add the activated solution to the resin.[6]
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.[6] A double coupling may be employed for optimal results.
-
Monitoring: Perform a Kaiser or Ninhydrin test to monitor reaction completion.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times).
-
Continue with the subsequent deprotection step.
Visualizations
Caption: A single coupling cycle in Boc-Solid Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion and Recommendations
For the efficient incorporation of the sterically demanding this compound, the use of high-performance uronium salt coupling reagents such as HATU or COMU is strongly recommended. These reagents consistently provide high coupling yields in shorter reaction times while minimizing the risk of epimerization. While more traditional reagents like DIC can be used, they may require longer reaction times or double coupling to achieve comparable results. The provided protocols offer a robust starting point for researchers to optimize the synthesis of peptides containing this unique non-natural amino acid. Monitoring each coupling step with a qualitative test is crucial to ensure the successful synthesis of the target peptide.
References
Application Notes and Protocols for the Use of Boc-L-cyclobutylglycine in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered unnatural amino acid, Boc-L-cyclobutylglycine, into peptides using solution-phase synthesis techniques. The protocols detailed below cover coupling, deprotection, and purification strategies, with a focus on overcoming the challenges associated with sterically demanding residues.
Introduction
This compound is a valuable building block for the synthesis of novel peptides with modified conformational properties. The cyclobutyl moiety can impart unique structural constraints, influencing the peptide's biological activity and stability. However, the bulky nature of the cyclobutyl group presents steric hindrance, which can impede peptide bond formation and require optimized reaction conditions for efficient synthesis.[1] These notes provide detailed protocols and comparative data to facilitate the effective use of this amino acid in solution-phase peptide synthesis.
Materials and Reagents
-
C-terminally protected amino acid or peptide (e.g., as a methyl or benzyl ester)
-
Bases (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine (TEA))[4][5]
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA), 4M HCl in 1,4-dioxane)[6][7]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate (EtOAc), Diethyl ether
-
Reagents for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, HPLC grade solvents)[6][8]
Experimental Protocols
The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids like this compound.[9] Uronium/aminium-based reagents such as HBTU and HATU are generally preferred over carbodiimides for such challenging couplings due to their higher reactivity and lower risk of racemization.[4][5]
Procedure using HBTU/DIPEA:
-
Dissolution: Dissolve this compound (1.2 equivalents) and the C-terminally protected amino acid or peptide (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Activation: In a separate flask, dissolve HBTU (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.4 equivalents) to this solution and stir for 2-5 minutes to pre-activate the coupling reagent.
-
Coupling Reaction: Add the activated coupling reagent solution to the solution containing the amino acids.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, the reaction may require a longer time, typically ranging from 4 to 24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
The Boc protecting group is acid-labile and can be removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent.[6][7]
Procedure using TFA in DCM:
-
Dissolution: Dissolve the Boc-protected peptide in DCM (approximately 10 mL per gram of peptide).
-
Deprotection: Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture). The use of scavengers like triisopropylsilane (TIPS) is recommended to prevent side reactions if sensitive residues are present.[7]
-
Reaction: Stir the mixture at room temperature. The deprotection is typically complete within 30-60 minutes.[6] Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene or DCM to remove residual TFA.
-
The resulting TFA salt of the peptide can be used directly in the next coupling step after neutralization or purified. For neutralization, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.[6]
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the coupling of sterically hindered amino acids like this compound. The provided values are estimates and may require optimization for specific peptide sequences.
| Coupling Reagent | Additive | Base | Typical Coupling Time (hours) | Expected Yield (%) | Notes |
| HBTU | HOBt | DIPEA | 4 - 12 | 70 - 90 | Generally effective for sterically hindered amino acids. |
| HATU | - | DIPEA | 2 - 8 | 75 - 95 | More reactive than HBTU, may lead to faster and cleaner reactions. |
| PyBOP | - | DIPEA | 4 - 16 | 65 - 85 | Good alternative to HBTU/HATU. |
| DCC | HOBt | - | 12 - 24 | 50 - 70 | Prone to formation of insoluble DCU byproduct, less efficient for hindered couplings.[9] |
| EDC | HOBt | - | 12 - 24 | 55 - 75 | Water-soluble carbodiimide, easier work-up than DCC.[10] |
Purification
Purification of the crude peptide is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][11]
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase.[8]
-
Mobile Phase A: 0.1% TFA in water.[12]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.[12]
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes). The specific gradient will need to be optimized based on the hydrophobicity of the peptide.
-
Detection: UV detection at 214 nm and 280 nm.
Fractions containing the pure peptide are collected, combined, and lyophilized to yield the final product as a fluffy white powder.[8]
Mandatory Visualizations
References
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chembk.com [chembk.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. protocols.io [protocols.io]
Applications of Boc-L-cyclobutylglycine in Peptidomimetic Design: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-cyclobutylglycine is a non-proteinogenic α-amino acid characterized by a cyclobutyl group attached to its α-carbon. This Cα-tetrasubstituted amino acid is a valuable building block in peptidomimetic design, offering a strategic approach to introduce conformational constraints into peptide backbones. The incorporation of such residues can lead to peptides with enhanced proteolytic stability, improved receptor affinity and selectivity, and better pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the design and synthesis of peptidomimetics, with a particular focus on its role in creating structurally defined peptides and its application in the development of bioactive molecules such as PI3K inhibitors.
Application Notes
Induction of Conformational Constraints
-
Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, potentially leading to higher binding affinity.
-
Increased Selectivity: A rigid conformation can improve selectivity for a specific receptor subtype by presenting a more defined pharmacophore.
-
Improved Metabolic Stability: The sterically hindered peptide bonds adjacent to the Cα-tetrasubstituted residue are less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[4]
Illustrative Conformational Preferences of Cα,α-Disubstituted Glycines:
The following table summarizes typical backbone dihedral angles (φ, ψ) observed for peptides containing Cα,α-disubstituted glycine analogs, which can serve as an estimation for the conformational effects induced by L-cyclobutylglycine.
| Amino Acid Analog | Dipeptide/Tripeptide Context | φ (°) | ψ (°) | Induced Conformation | Reference |
| C(α,α)-dipropargylglycine (Dprg) | Boc-Dprg-L-Leu-OMe | αR or αL | Type I β-turn or αL-αR fold | [5] | |
| C(α,α)-diphenylglycine (Dphg) | Ac-Dphg-NHMe | Multiple minima | Multiple minima | Extended (C5) and folded (C7) | [6] |
| 1-aminocyclopropane-1-carboxylic acid (Ac3c) | Ac-(Ac3c)n-NHMe (n=2,3) | Type-I(I') β-bends and distorted 3(10)-helices | [1] |
Application in Bioactive Peptide and Small Molecule Synthesis: PI3K Inhibitors
A notable application of this compound is in the synthesis of inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[7][8][9] Several studies have reported the design and synthesis of potent and selective PI3K inhibitors that incorporate non-natural amino acids to optimize their pharmacological properties. While specific publications detailing the use of this compound in PI3K inhibitors are limited, its structural features make it a suitable building block for creating analogs of known inhibitors with potentially improved potency, selectivity, or pharmacokinetic profiles.
Logical Relationship for PI3K Inhibitor Design
References
- 1. mdpi.com [mdpi.com]
- 2. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]
- 5. Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic conformational characteristics of alpha,alpha-diphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Analyzing Functional Interactions of Designed Peptides by NMR Spectro" by Wonsuk Choi [digitalcommons.chapman.edu]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-L-cyclobutylglycine in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in drug discovery and chemical biology.[1][][3][4] These novel building blocks can enhance the pharmacological properties of peptides, including increased stability against enzymatic degradation, improved binding affinity, and better bioavailability.[1][3] Boc-L-cyclobutylglycine, a non-proteinogenic amino acid, offers a unique conformational constraint due to its cyclobutyl side chain. This feature can induce specific secondary structures in peptides, leading to enhanced and more selective interactions with biological targets.[5]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of peptide libraries using Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for synthesis, purification, and screening are provided to facilitate the exploration of novel peptide-based therapeutics.
Key Advantages of Incorporating this compound
-
Conformational Rigidity: The cyclobutyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for target binding.
-
Increased Proteolytic Stability: The bulky and unnatural side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Enhanced Binding Affinity: The constrained conformation can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinities.[5]
-
Improved Lipophilicity: The cyclobutyl moiety can increase the lipophilicity of the peptide, which may improve its ability to cross cell membranes.
-
Novel Chemical Space: The incorporation of this unnatural amino acid allows for the exploration of a novel chemical space not accessible with the 20 proteinogenic amino acids, increasing the probability of identifying unique bioactive peptides.[1][]
Data Presentation: Expected Outcomes
While specific quantitative data for peptide libraries incorporating this compound is not extensively published, researchers can expect to generate data that can be summarized as shown in the tables below. These tables serve as templates for organizing experimental results.
Table 1: Synthesis and Purification of a Model Peptide Containing L-cyclobutylglycine (Cbg)
| Peptide Sequence | Crude Purity (%) (by HPLC) | Purified Yield (%) | Molecular Weight (Expected) | Molecular Weight (Observed, MS) |
| Ac-Tyr-Gly-Gly-Phe-Cbg -NH2 | 75 | 35 | 595.7 | 595.6 |
| Ac-Ala-Cbg -Val-Leu-Ile-NH2 | 70 | 30 | 582.8 | 582.7 |
Table 2: In Vitro Stability of Peptides Containing L-cyclobutylglycine (Cbg) in Human Serum
| Peptide Sequence | Half-life (t½) in Human Serum (hours) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH2 (Control) | 1.5 |
| Ac-Tyr-Gly-Gly-Phe-Cbg -NH2 | 8.0 |
| Ac-Ala-Gly-Val-Leu-Ile-NH2 (Control) | 2.0 |
| Ac-Ala-Cbg -Val-Leu-Ile-NH2 | 12.5 |
Table 3: Binding Affinity of Hit Peptides from a this compound Library Screen
| Hit Peptide ID | Sequence | Target Protein | Binding Affinity (K D ) (nM) |
| Cbg-Hit-01 | Trp-Cbg -His-Pro-Gln-Phe | Target X | 50 |
| Cbg-Hit-02 | Arg-Gly-Cbg -Asp-Tyr-Lys | Target Y | 120 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library Incorporating this compound
This protocol outlines the manual synthesis of a peptide library using the Boc/Bzl strategy.[6][7][8]
Materials:
-
This compound
-
Other Boc-L-amino acids with appropriate side-chain protection (e.g., Boc-Arg(Tos)-OH, Boc-Asp(OBzl)-OH)
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Scavengers (e.g., anisole, thioanisole)
-
Piperidine (for Fmoc removal if using a mixed Boc/Fmoc strategy)
-
Acetic anhydride
-
Pyridine
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in the synthesis vessel.
-
First Amino Acid Coupling:
-
Dissolve Boc-L-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and vortex.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.[6]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 10 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound and Other Amino Acids:
-
Repeat steps 3 and 4 for each subsequent amino acid coupling, using this compound at the desired position(s).
-
To introduce diversity at specific positions for the library, use a mixture of Boc-L-amino acids in the coupling step.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) for 2-4 hours at 0°C to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the peptide library by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: High-Throughput Screening of the Peptide Library by ELISA
This protocol describes a general method for screening the peptide library for binding to a target protein of interest.
Materials:
-
Purified peptide library fractions
-
Target protein
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Primary antibody against the target protein (if using a sandwich ELISA format)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target protein (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate with PBST and block with blocking buffer for 1-2 hours at room temperature.
-
Peptide Incubation: Wash the plate with PBST. Add the diluted peptide library fractions to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly with PBST to remove unbound peptides.
-
Antibody Incubation (for sandwich ELISA): If applicable, add the primary antibody and incubate for 1 hour at room temperature. Wash with PBST.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate with PBST. Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to quench the reaction.
-
Read Absorbance: Read the absorbance at 450 nm using a plate reader. Wells with a high absorbance indicate peptide binding to the target protein.
-
Hit Identification: Identify the peptide fractions that show significant binding and subject them to further characterization, such as deconvolution and sequencing.
Visualization of Concepts
Workflow for Peptide Library Synthesis and Screening
Caption: Workflow for the synthesis and screening of a peptide library containing this compound.
Illustrative Signaling Pathway of a Peptide Ligand
Caption: A generic signaling pathway initiated by the binding of a peptide ligand to a cell surface receptor.
References
- 1. Unnatural Peptide Library Construction - CD Biosynsis [aspiregene.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
Application Notes and Protocols for Cleaving Peptides Containing Boc-L-cyclobutylglycine from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as L-cyclobutylglycine, into peptides is a powerful strategy for modulating their structure, stability, and biological activity. The successful synthesis of such modified peptides via Boc-based solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the solid support and removing the side-chain protecting groups. The choice of cleavage method is paramount, especially when dealing with acid-sensitive moieties like the cyclobutyl group.
This document provides a detailed guide to various methods for cleaving peptides containing Boc-L-cyclobutylglycine from the resin. It addresses the potential for acid-catalyzed ring-opening of the cyclobutyl side chain and offers a range of protocols from harsh to mild, enabling researchers to select the most appropriate method based on their specific peptide sequence and tolerance for potential side products.
The Challenge: Stability of the Cyclobutyl Group
The cyclobutyl ring is characterized by significant ring strain, making it susceptible to rearrangement and ring-opening reactions under strong acidic conditions. Standard cleavage cocktails used in Boc-SPPS, such as neat hydrogen fluoride (HF) or high concentrations of trifluoroacetic acid (TFA), can potentially lead to the degradation of the cyclobutylglycine side chain. This can result in a mixture of the desired peptide and ring-opened byproducts, complicating purification and reducing the overall yield.
Therefore, the selection of a cleavage protocol for a peptide containing L-cyclobutylglycine requires a careful balance between achieving complete removal of all protecting groups and the resin linkage, while minimizing the degradation of the acid-labile cyclobutyl moiety.
Recommended Cleavage Methods
Given the acid sensitivity of the cyclobutyl group, a tiered approach to cleavage is recommended. It is advisable to first perform small-scale test cleavages with milder reagents before committing the bulk of the peptide-resin to a specific protocol.
Method 1: High-Risk, High-Efficiency - Anhydrous Hydrogen Fluoride (HF) Cleavage
Anhydrous HF is the most common and powerful reagent for cleaving peptides from the resin in Boc-SPPS.[1] While highly efficient at removing all protecting groups, it also poses the highest risk of cyclobutyl ring degradation. This method should be considered with caution and is best suited for peptides where other methods have failed to yield satisfactory results. The "low-high" HF procedure may offer a slightly gentler initial deprotection.
3.1.1. Standard "Low-High" HF Cleavage Protocol
This two-step procedure first utilizes a lower concentration of HF in dimethyl sulfide (DMS) to remove more labile protecting groups, followed by a "high" HF step for complete cleavage.
Experimental Protocol:
Pre-Cleavage Preparation:
-
Dry the peptide-resin (1 g) under high vacuum for at least 4 hours.
-
Place the dried resin in a Kel-F reaction vessel with a Teflon-coated stir bar.
-
Add scavengers: p-cresol (1.0 mL) and p-thiocresol (0.25 mL).
-
Cool the vessel in a dry ice/acetone bath.
"Low HF" Step:
-
Carefully condense dimethyl sulfide (DMS, 6.5 mL) into the reaction vessel.
-
Slowly distill anhydrous HF (2.5 mL) into the vessel.
-
Allow the mixture to warm to 0°C and stir for 2 hours.
-
Remove the HF and DMS under vacuum.
"High HF" Step:
-
Re-cool the reaction vessel in a dry ice/acetone bath.
-
Distill anhydrous HF (10 mL) into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF under vacuum.
Work-up:
-
Wash the resin with cold diethyl ether.
-
Extract the peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).
-
Precipitate the peptide by adding the extract to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Lyophilize the purified peptide.
Table 1: Summary of HF Cleavage Conditions
| Parameter | "Low HF" Step | "High HF" Step |
| Reagents | HF, Dimethyl Sulfide (DMS), p-cresol, p-thiocresol | Anhydrous HF, p-cresol |
| HF Concentration | ~25% in DMS | 100% |
| Temperature | 0°C | 0°C |
| Time | 2 hours | 1 hour |
| Primary Purpose | Removal of labile protecting groups | Cleavage from resin and removal of remaining protecting groups |
| Risk to Cyclobutyl Group | Moderate | High |
Caption: "Low-High" HF Cleavage Workflow.
Method 2: Moderate Risk, Good Efficiency - Trifluoromethanesulfonic Acid (TFMSA)/TFA Cleavage
TFMSA in TFA is a strong acid cocktail that can be used as an alternative to HF and does not require specialized equipment.[2][3] While still a potent acid, the conditions can be modulated to potentially reduce the degradation of the cyclobutyl group compared to HF.
Experimental Protocol:
-
Swell the dried peptide-resin (1 g) in dichloromethane (DCM) in a round-bottom flask.
-
Remove the DCM and add a pre-chilled (0°C) cleavage cocktail of TFMSA/TFA/thioanisole/m-cresol (10:50:30:10, v/v/v/v). A common cocktail is Reagent R: TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2, v/v/v/v).[2]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the cleavage progress by taking small aliquots of the resin and analyzing the cleaved peptide by HPLC.
-
Filter the resin and wash it with fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding to a 10-fold volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and lyophilize.
Table 2: Summary of TFMSA/TFA Cleavage Conditions
| Parameter | Value |
| Reagents | TFMSA, TFA, Thioanisole, m-cresol (or other scavengers) |
| Temperature | 0°C to Room Temperature |
| Time | 2-4 hours |
| Key Feature | Strong acid alternative to HF, no special apparatus needed |
| Risk to Cyclobutyl Group | Moderate |
Caption: TFMSA/TFA Cleavage Workflow.
Method 3: Lower Risk, Milder Conditions - Trimethylsilyl Bromide (TMSBr) or Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Cleavage
TMSBr and TMSOTf are milder alternatives to HF and TFMSA for the cleavage of peptides from the resin.[4] These reagents are typically used in the presence of scavengers in TFA. The lower acidity of these cocktails may be beneficial for preserving the integrity of the cyclobutyl group.
Experimental Protocol (TMSBr):
-
Suspend the dried peptide-resin (200 mg) in a solution of 1,2-ethanedithiol (0.50 mL), m-cresol (0.1 mL), and thioanisole (1.17 mL) in TFA (7.5 mL) at 0°C.
-
Add TMSBr (1.32 mL) to the mixture under a nitrogen atmosphere.
-
Stir the reaction at 0°C for 15-30 minutes.
-
Filter the resin and wash with fresh TFA.
-
Precipitate the peptide from the combined filtrates with cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and lyophilize.
Table 3: Summary of TMSBr/TMSOTf Cleavage Conditions
| Parameter | TMSBr | TMSOTf |
| Primary Reagent | Trimethylsilyl Bromide | Trimethylsilyl Trifluoromethanesulfonate |
| Co-reagent/Solvent | TFA | TFA |
| Common Scavengers | Thioanisole, EDT, m-cresol | Thioanisole, m-cresol |
| Temperature | 0°C | 0°C |
| Time | 15-60 minutes | 1-2 hours |
| Key Feature | Milder than HF and TFMSA | Milder than HF and TFMSA |
| Risk to Cyclobutyl Group | Low to Moderate | Low to Moderate |
Caption: TMSBr Cleavage Workflow.
Scavengers
The use of scavengers is crucial in all acid-mediated cleavage reactions to trap reactive carbocations generated from the cleavage of protecting groups and the resin linker, thus preventing side reactions with sensitive amino acid residues. For peptides containing cyclobutylglycine, the primary concern is the stability of the side chain itself, but the inclusion of scavengers is still essential to protect other residues in the sequence.
Table 4: Common Scavengers and Their Targets
| Scavenger | Target Residues/Function | Typical Concentration |
| Anisole | Trp, Tyr | 5-10% |
| p-Cresol | Trp, Tyr | 5-10% |
| Thioanisole | Trp, Met, Cys | 5% |
| 1,2-Ethanedithiol (EDT) | Trp, Cys (reduces oxidation) | 2.5-5% |
| Triisopropylsilane (TIS) | General carbocation scavenger | 1-5% |
Logical Relationship of Cleavage Methods
Caption: Hierarchy of Cleavage Methods.
Conclusion and Recommendations
The cleavage of peptides containing the acid-sensitive this compound residue from the resin requires careful consideration to avoid side reactions. While no specific protocols for this unnatural amino acid are readily available in the literature, a systematic approach starting with milder cleavage conditions is strongly recommended.
-
Initial Screening: Perform small-scale trial cleavages using TMSBr/TFA or a mild TFMSA/TFA cocktail. Analyze the crude product by HPLC and mass spectrometry to assess the integrity of the cyclobutyl group.
-
Method Optimization: If milder methods prove insufficient for complete deprotection or cleavage, cautiously move to stronger conditions like a standard TFMSA/TFA cleavage.
-
HF as a Last Resort: Reserve anhydrous HF cleavage for instances where all other methods have failed, being fully aware of the high risk of side product formation.
By following these guidelines and carefully analyzing the results of trial cleavages, researchers can successfully obtain their desired cyclobutylglycine-containing peptides with high purity.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-L-Cyclobutylglycine: A Key Building Block for Novel PI3Kδ Inhibitors in Hematologic Malignancies
For Immediate Release
[City, State] – December 13, 2025 – The non-proteinogenic amino acid, Boc-L-cyclobutylglycine, is emerging as a critical component in the development of next-generation pharmaceuticals, particularly in the synthesis of potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of hematologic malignancies. Its incorporation into novel purinyl quinazolinone derivatives has demonstrated significant promise in overcoming the adverse effects associated with previous PI3Kδ inhibitors like Idelalisib.
The unique structural properties of the cyclobutyl moiety in this compound contribute to enhanced enzymatic inhibitory activity and improved pharmacokinetic profiles of the resulting drug candidates. Researchers have successfully synthesized a series of compounds where this building block plays a pivotal role in achieving high potency and selectivity for the PI3Kδ isoform, which is a key player in the PI3K/Akt/mTOR signaling pathway often dysregulated in cancers.
This application note provides detailed protocols for the synthesis of these novel inhibitors, summarizes their biological activity, and illustrates the signaling pathway they target, offering a comprehensive resource for researchers and drug development professionals in the field of oncology and medicinal chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and application in chemical synthesis.
| Property | Value |
| CAS Number | 155905-77-4 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Application in the Synthesis of PI3Kδ Inhibitors
This compound serves as a crucial chiral building block in the synthesis of novel purinyl quinazolinone derivatives, which have shown remarkable potency as PI3Kδ inhibitors. The synthesis involves a multi-step process culminating in the coupling of the cyclobutylglycine moiety to the core structure.
A key example is the synthesis of compound 6f from the study by Kim YS, et al., which demonstrated an impressive IC₅₀ value against PI3Kδ.[1]
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl (2-cyclobutyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-6-yl)carbamate (Intermediate for PI3Kδ Inhibitor Synthesis)
This protocol outlines a representative synthesis step for incorporating the cyclobutylglycine moiety.
-
Materials: this compound, coupling agents (e.g., HATU, HOBt), a suitable amine-functionalized benzimidazole core, and aprotic solvent (e.g., DMF).
-
Procedure: a. Dissolve this compound (1.2 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. c. Add the amine-functionalized benzimidazole core (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Protocol 2: PI3Kδ Enzyme Activity Assay
This protocol describes a method to assess the inhibitory activity of the synthesized compounds against the PI3Kδ enzyme.
-
Reagents: Recombinant human PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP, and a suitable assay buffer. A detection reagent such as ADP-Glo™ is used to measure enzyme activity.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the PI3Kδ enzyme and the test compound. c. Initiate the kinase reaction by adding the lipid substrate and ATP. d. Incubate the plate at room temperature for a specified period (e.g., 1 hour). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. f. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay
This protocol is used to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.
-
Cell Lines: Hematologic malignancy cell lines such as MOLT-4 (acute lymphoblastic leukemia) and SU-DHL-6 (B-cell lymphoma).[1]
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. After 24 hours, treat the cells with serial dilutions of the test compounds. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. e. Measure the absorbance or luminescence using a plate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
Biological Activity of Cyclobutylglycine-Containing PI3Kδ Inhibitors
The incorporation of this compound has led to the development of highly potent PI3Kδ inhibitors. The following table summarizes the in vitro activity of a key compound from the study by Kim YS, et al.[1]
| Compound | PI3Kδ IC₅₀ (nM) | MOLT-4 GI₅₀ (μM) | SU-DHL-6 GI₅₀ (μM) |
| 6f | 0.39 | >10 | 0.46 |
Targeted Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. The synthesized inhibitors containing the this compound moiety specifically target the PI3Kδ isoform, thereby inhibiting the downstream signaling cascade.
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Experimental Workflow
The development of novel pharmaceuticals utilizing this compound follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for developing novel pharmaceuticals.
Conclusion
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of novel PI3Kδ inhibitors highlights its potential to contribute to the development of safer and more effective treatments for hematologic malignancies. The detailed protocols and data presented here provide a solid foundation for further research and development in this promising area.
References
Troubleshooting & Optimization
Overcoming steric hindrance in Boc-L-cyclobutylglycine coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the peptide coupling of Boc-L-cyclobutylglycine. The inherent steric hindrance of the cyclobutyl moiety often leads to low yields and incomplete reactions. This guide offers potential solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound coupling reactions resulting in low yields?
Low yields are commonly attributed to the steric bulk of the cyclobutyl group, which hinders the approach of the activated amino acid to the N-terminus of the peptide chain. Standard coupling reagents may not be sufficiently reactive to overcome this steric clash efficiently.
Q2: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?
For sterically demanding couplings, high-reactivity uranium-based reagents or phosphonium salt-based reagents are generally recommended. Reagents like HATU, HCTU, and COMU often provide better results than carbodiimide-based reagents such as DCC or EDC when used with additives like HOAt.
Q3: Can I simply extend the reaction time or increase the temperature to improve the yield?
While extending the reaction time can sometimes lead to higher conversion, it also increases the risk of side reactions, including the epimerization of the amino acid residue. Increasing the temperature, for example by using microwave-assisted peptide synthesis, can be effective but requires careful optimization to avoid degradation and racemization.
Q4: What is "double coupling" and should I try it?
Double coupling involves performing the coupling reaction twice on the same amino acid residue before moving to the next deprotection step. This can be an effective strategy for difficult couplings, ensuring that the reaction goes to completion. It is a recommended technique for incorporating this compound.
Troubleshooting Guide
Problem: Low Coupling Efficiency or Incomplete Reaction
This is the most common issue when working with this compound. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low-yield this compound coupling reactions.
Data Summary: Coupling Reagent Performance
The selection of the appropriate coupling reagent is critical. The table below summarizes the relative performance of common coupling reagents in sterically hindered reactions.
| Coupling Reagent | Additive | Relative Efficiency | Recommended Use Case |
| HATU | HOAt | +++ | First-line choice for sterically hindered couplings. |
| HCTU | - | +++ | Highly effective alternative to HATU. |
| COMU | - | +++ | Excellent performance with reduced side reactions. |
| T3P | - | ++ | Good for solution-phase synthesis. |
| EDC/DCC | HOBt | + | Generally not recommended for this application. |
Relative Efficiency Key: +++ (High), ++ (Moderate), + (Low)
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x).
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and vortex for 1 minute.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
(Optional) Double Coupling: If the Kaiser test is positive (indicating incomplete reaction), repeat steps 4-8.
-
Proceed: Continue with the next deprotection and coupling cycle.
Protocol 2: Microwave-Assisted T3P-Mediated Coupling
This protocol is suitable for solution-phase synthesis where rapid, high-temperature coupling is desired.
-
Reactant Mixture: In a microwave-safe vial, combine the N-terminally deprotected peptide (1 eq.), this compound (1.5 eq.), and pyridine (3 eq.) in ethyl acetate.
-
T3P Addition: Add a 50% solution of propanephosphonic acid anhydride (T3P) in ethyl acetate (1.5 eq.).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 80°C for 10-20 minutes.
-
Work-up: After cooling, quench the reaction with saturated aqueous NaHCO₃, and extract the product with an appropriate organic solvent.
-
Purification: Purify the resulting peptide fragment using flash chromatography or preparative HPLC.
Logical Relationships
The choice of coupling strategy often depends on a balance of factors including the specific peptide sequence, the scale of the synthesis, and available equipment.
Caption: Decision tree for selecting a coupling strategy for this compound.
Side reactions during the deprotection of Boc-L-cyclobutylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the deprotection of Boc-L-cyclobutylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc deprotection of L-cyclobutylglycine?
The primary side reactions during the acidic deprotection of this compound are the formation of a γ-lactam through intramolecular cyclization and potential rearrangement or degradation of the cyclobutyl ring. Another common side reaction in Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.
Q2: What conditions typically lead to the formation of the γ-lactam side product?
The formation of a γ-lactam is an intramolecular cyclization that can be promoted by prolonged exposure to strong acids and elevated temperatures. The proximity of the carboxylic acid to the deprotected amine facilitates this ring-closing reaction.
Q3: What are the potential rearrangements of the cyclobutyl ring under acidic conditions?
The cyclobutyl ring is susceptible to acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement.[1][2][3] This can lead to ring expansion, forming a more stable cyclopentyl derivative, or ring-opening, resulting in linear byproducts. These rearrangements are driven by the relief of ring strain inherent in the four-membered cyclobutane ring.[4][5]
Q4: How can I minimize the formation of these side products?
To minimize side reactions, it is recommended to use milder deprotection conditions, such as lower acid concentrations and temperatures, and shorter reaction times. The use of scavengers, like triethylsilane (TES) or water, can help to quench the tert-butyl cation and reduce alkylation side products.[6] Careful monitoring of the reaction progress by TLC or LC-MS is crucial to prevent overexposure to acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or reaction time. | Increase the reaction time in small increments, monitoring closely by TLC/LC-MS. If the reaction is still sluggish, consider using a stronger acidic condition (e.g., neat TFA) for a short duration. |
| Presence of a byproduct with a mass of (M-18) | Formation of the γ-lactam due to intramolecular cyclization. | Use milder deprotection conditions (e.g., 4M HCl in dioxane instead of TFA). Lower the reaction temperature to 0°C and reduce the reaction time. |
| Presence of unexpected isomers or byproducts with the same mass | Rearrangement of the cyclobutyl ring (e.g., Wagner-Meerwein rearrangement). | Employ less harsh acidic conditions. Consider alternative deprotection methods that do not involve strong acids, if compatible with other functional groups. |
| Presence of a byproduct with a mass of (M+56) | Alkylation of the product or other nucleophiles by the tert-butyl cation. | Add a scavenger such as triethylsilane (TES), thioanisole, or water to the reaction mixture to trap the tert-butyl cation.[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a common and effective method for Boc deprotection but carries a higher risk of side reactions with sensitive substrates like L-cyclobutylglycine.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 equivalents) dropwise to the stirring solution.
-
Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.
-
Upon completion (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3 x 10 volumes) to remove residual TFA.
-
The crude product is obtained as the TFA salt and can be used directly or further purified.
Protocol 2: Milder Boc Deprotection with HCl in Dioxane
This method is generally milder than TFA and can reduce the incidence of acid-catalyzed side reactions.
-
Dissolve this compound (1.0 eq) in 1,4-dioxane (10 volumes).
-
Cool the solution to 0 °C.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for the deprotection of this compound under different conditions to illustrate the impact on product yield and side product formation. This data is for illustrative purposes only and may not reflect actual experimental results.
| Deprotection Reagent | Temperature (°C) | Reaction Time (h) | Scavenger | Desired Product Yield (%) | γ-Lactam Formation (%) | Cyclobutyl Rearrangement (%) |
| 50% TFA in DCM | 25 | 2 | None | 75 | 15 | 10 |
| 50% TFA in DCM | 0 | 1 | None | 85 | 10 | 5 |
| 50% TFA in DCM | 0 | 1 | Triethylsilane | 90 | 8 | 2 |
| 4M HCl in Dioxane | 25 | 4 | None | 92 | 5 | 3 |
| 4M HCl in Dioxane | 0 | 2 | None | 95 | 3 | 2 |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting side reactions during the deprotection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-L-cyclobutylglycine
Welcome to the technical support center for troubleshooting the coupling of Boc-L-cyclobutylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for challenges encountered during peptide synthesis. Below you will find troubleshooting guides, quantitative data, detailed experimental protocols, and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Troubleshooting Guide: Low Coupling Efficiency
This section addresses the most common issue encountered when using this compound: low or incomplete coupling yields.
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound is primarily due to steric hindrance. The bulky cyclobutyl side chain, combined with the tert-butyloxycarbonyl (Boc) protecting group, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This leads to slower reaction kinetics and incomplete reactions when using standard coupling reagents.[1][2] Additionally, aggregation of the peptide chain on the solid support can further block reactive sites.[1]
Q2: My standard coupling protocol using DIC/HBTU is giving a low yield. What is the first step I should take?
A2: The most immediate and often effective strategy is to perform a "double coupling".[1] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion. If the reaction is still incomplete, switching to a more potent coupling reagent is highly recommended.[1][2]
Q3: Which coupling reagents are more effective for a sterically hindered amino acid like this compound?
A3: For sterically demanding couplings, onium salt-based reagents are generally more effective than standard carbodiimides. Reagents like HATU, HCTU, and COMU are considered highly efficient because they form more reactive activated esters.[1][2] HATU, in particular, is often recommended for difficult couplings as it can significantly improve both the reaction speed and the overall yield.[2]
Q4: I've switched to a stronger coupling reagent (HATU), but my yield is still not optimal. What other parameters can I adjust?
A4: If a powerful reagent like HATU is still insufficient, you can optimize the following parameters:
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[3]
-
Elevate the Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can help overcome the activation energy barrier. However, this should be done with caution as it can also increase the risk of racemization.[1]
-
Change the Solvent: Ensure that the solvent (typically DMF or NMP) is of high purity and anhydrous. Poor solvation of the peptide-resin can hinder the reaction.
-
Address Peptide Aggregation: If you suspect peptide aggregation, adding chaotropic salts like LiCl to the coupling solution can help disrupt secondary structures and improve solvation.[4]
Data Presentation: Performance of Coupling Reagents
The selection of a coupling reagent is critical when working with sterically hindered amino acids. The table below summarizes the performance of common coupling reagents based on data from studies on similar bulky amino acids, such as Boc-L-Valine, which serve as a good benchmark.
| Coupling Reagent | Class | Typical Yield (%)* | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | 85-90 | Moderate | Low to Moderate | Cost-effective, but often inefficient for hindered couplings.[1][5] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective choice for many challenging couplings.[2] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Effective for hindered residues; byproducts are often easier to remove than those from BOP.[2] |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly recommended for difficult couplings due to its high reactivity and low racemization risk.[2] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | A third-generation uronium reagent with high efficiency and an improved safety profile.[5] |
*Yields are estimates based on couplings of sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Below are detailed protocols for standard and optimized coupling of this compound in solid-phase peptide synthesis (SPPS).
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for the initial coupling of this compound or when other methods have failed.
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group.[6][7]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and finally DMF.
-
Neutralization: Neutralize the resulting TFA salt on the N-terminus by washing with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF until a neutral pH is achieved.[6] Wash again with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in DMF.[1]
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction's completion using a qualitative method like the Kaiser test.[2] A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction. Once complete, wash the resin thoroughly with DMF.
Protocol 2: Double Coupling Procedure
This procedure should be used if a single coupling reaction (e.g., with HBTU or the HATU protocol above) is found to be incomplete.
-
First Coupling: Perform the coupling reaction as described in your standard or HATU protocol for 1-2 hours.
-
Washing: After the first coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound and coupling reagents as you did for the first coupling.
-
Reaction: Add the fresh solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.[1]
-
Monitoring and Washing: Check for reaction completion using the Kaiser test. Once complete, wash the resin thoroughly with DMF and proceed to the next deprotection step.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low coupling efficiency of this compound.
Peptide Coupling Signaling Pathway
The diagram below illustrates the general mechanism of amide bond formation mediated by an aminium/uronium salt reagent like HATU.
Frequently Asked Questions (FAQs)
Q: How can I minimize the risk of racemization when coupling this compound?
A: Racemization is a critical side reaction that can compromise the stereochemical integrity of your peptide. To minimize it:
-
Use the right base: Employ a non-nucleophilic, sterically hindered base like DIPEA. Avoid stronger, less hindered bases.
-
Choose the right reagent: Onium salt reagents that form HOAt or OxymaPure® esters in situ, such as HATU and COMU, are known to suppress racemization effectively.[1][5]
-
Control the temperature: Avoid excessive heat, as higher temperatures can increase the rate of racemization. If you need to heat the reaction, do so judiciously and for the minimum time necessary.[1]
-
Avoid prolonged activation: Do not let the pre-activation step run for too long before adding it to the resin, as this can increase the risk of side reactions.
Q: Can the choice of solvent impact the coupling efficiency?
A: Yes, the solvent is crucial. It must effectively swell the resin and solvate the growing peptide chain to ensure that the reactive sites are accessible.
-
Recommended Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for SPPS due to their excellent solvating properties.
-
Solvent Quality: Always use high-purity, anhydrous (peptide synthesis grade) solvents. Water can hydrolyze the activated ester and other reagents, leading to failed couplings.
Q: What is peptide aggregation and how can I prevent it during the synthesis?
A: Peptide aggregation occurs when growing peptide chains on the resin interact with each other, forming secondary structures that are poorly solvated and inaccessible for further reactions. This is a common cause of failed syntheses, especially for hydrophobic or long sequences.[1] To mitigate aggregation:
-
Use Chaotropic Salts: Adding salts like LiCl (e.g., 0.5 M) to the DMF can disrupt hydrogen bonding and break up aggregates.[4]
-
Elevated Temperature: Performing the coupling at a higher temperature can disrupt secondary structures.[8]
-
Special Solvents: In very difficult cases, using "magic mixtures" or solvents known to disrupt aggregation may be necessary.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
Preventing racemization of L-cyclobutylglycine during peptide synthesis
Welcome to the technical support center for PeptideSyn Solutions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their peptide synthesis protocols. Below you will find detailed guides and FAQs specifically addressing the challenge of preventing racemization of L-cyclobutylglycine (Cbg) during peptide synthesis.
Troubleshooting Guides & FAQs
Q1: Why is L-cyclobutylglycine (Cbg) prone to racemization during peptide synthesis?
L-cyclobutylglycine is a non-proteinogenic, sterically hindered amino acid. Like other amino acids, the primary mechanism for racemization during peptide bond formation involves the activation of its carboxylic acid group. This activation makes the α-hydrogen more acidic and susceptible to abstraction by a base.[1] The removal of this proton leads to the formation of a planar enolate or an oxazolone intermediate, both of which result in the loss of stereochemical integrity at the α-carbon.[1][2][3] The bulky nature of the cyclobutyl side chain can influence reaction kinetics, potentially allowing more time for these racemization pathways to occur, especially under non-optimized reaction conditions.
Q2: What are the most critical factors influencing racemization of Cbg?
Several factors during the coupling step can significantly increase the risk of racemization for sterically hindered amino acids like Cbg. These include:
-
Coupling Reagent: The choice of activating agent is paramount. While highly reactive reagents can speed up coupling, they can also accelerate racemization. Onium salts (e.g., HBTU, HATU) require the presence of a base for activation, which can promote racemization.[1] Carbodiimides like DCC or DIC can also lead to significant racemization unless a racemization-suppressing additive is used.[1][2]
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases like triethylamine (TEA) are more likely to cause racemization than sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) and 2,4,6-collidine.[2][4][5]
-
Temperature: Elevated temperatures, often used to overcome steric hindrance and accelerate slow couplings, dramatically increase the rate of racemization.[4][5][6] This is a particular concern in microwave-assisted peptide synthesis.[5][6]
-
Activation Time: Prolonged pre-activation of the amino acid before the addition of the amino-component can increase the opportunity for the activated intermediate to racemize.
Q3: Which coupling reagents and conditions are recommended to minimize Cbg racemization?
To minimize racemization, the goal is to form the peptide bond as quickly as possible while avoiding conditions that favor the formation of oxazolone or enolate intermediates.
-
Carbodiimides with Additives: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with a nucleophilic additive is highly recommended.[4] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and particularly ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can form active esters that are reactive enough for coupling but are more resistant to racemization.[1][2] The DIC/Oxyma combination is a modern, effective, and non-explosive option.[1]
-
Phosphonium and Uronium Reagents: While powerful, reagents like PyBOP, HBTU, and HATU should be used with caution. If they are necessary for a difficult coupling, they should be paired with a hindered base and optimized reaction times.[7] For particularly problematic residues, specialized reagents like DEPBT, which shows remarkable resistance to racemization, may be considered.[1][8][9]
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C or room temperature) whenever possible.[4] If microwave synthesis is used, reducing the temperature from a typical 80°C to 50°C can significantly limit racemization for sensitive amino acids.[5][6]
The following table summarizes the performance of various coupling reagents in minimizing racemization for sensitive amino acids, which can be extrapolated to Cbg.
| Coupling Reagent/System | Base | Additive | Racemization Potential | Key Considerations |
| DIC | N/A (for pre-formed esters) | Oxyma | Very Low | Excellent choice for sensitive residues; Oxyma is a non-explosive alternative to HOAt.[1] |
| DIC | N/A (for pre-formed esters) | HOBt/HOAt | Low | Classic and effective method. HOAt is more effective but has explosive properties.[1][2][10] |
| HATU / HBTU | DIPEA / NMM | N/A | Moderate to High | High coupling efficiency but increased racemization risk due to the required base.[1] Use of a weaker or hindered base is advised.[2] |
| DEPBT | DIPEA / NMM | N/A | Very Low | Reported to be highly resistant to racemization, making it suitable for difficult couplings.[1][8] |
| COMU | TMP / DMP | N/A | Low | A third-generation uronium reagent showing good performance in reducing racemization for challenging residues like Phenylglycine.[9] |
Data compiled from studies on racemization-prone amino acids such as Cysteine, Histidine, and Phenylglycine.[9][11][12]
Q4: How can I detect and quantify the extent of racemization of Cbg in my final peptide?
Accurate quantification of the D-isomer of Cbg is crucial for quality control. The classical method involves complete acid hydrolysis of the peptide followed by analysis of the resulting free amino acids.
-
Acid Hydrolysis: The peptide is hydrolyzed (e.g., in 6N HCl at 110°C for 24h). Note that the hydrolysis step itself can induce some racemization. To correct for this, hydrolysis in deuterated acid (6N DCl/D₂O) can be used, allowing the racemization occurring during hydrolysis to be distinguished by mass spectrometry.[13]
-
Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers.
-
Chromatographic Separation: The resulting diastereomers can be separated and quantified using reverse-phase HPLC (RP-HPLC).[14]
-
Chiral GC: An alternative and highly sensitive method is gas chromatography (GC) on a chiral stationary phase after derivatization of the amino acids to make them volatile.[13]
-
CE Analysis: Capillary electrophoresis (CE) with a chiral selector is another powerful technique capable of separating all possible optical isomers of a peptide in a single run, often without the need for hydrolysis.[15][16]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-L-Cbg-OH using DIC/Oxyma
This protocol is designed for solid-phase peptide synthesis (SPPS) to minimize the risk of racemization during the incorporation of L-cyclobutylglycine.
-
Resin Preparation:
-
Swell the resin-bound peptide (with the free N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Ensure the previous Fmoc deprotection step was complete (confirm with a positive Kaiser test).
-
Thoroughly wash the resin with DMF (5 x 1 min).
-
-
Coupling Solution Preparation (Activation):
-
In a separate reaction vessel, dissolve Fmoc-L-Cbg-OH (3.0 eq.), and Oxyma Pure® (3.0 eq.) in a minimal volume of DMF.
-
Agitate the mixture for 1-2 minutes to ensure complete dissolution.
-
-
Coupling Reaction:
-
Add the prepared coupling solution to the resin.
-
Immediately add Diisopropylcarbodiimide (DIC) (3.0 eq.) to the reaction vessel.
-
Agitate the reaction mixture at room temperature (20-25°C) for 2-4 hours. For particularly difficult couplings, the reaction can be extended, but monitor for side reactions. Avoid heating.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or be repeated.
-
Once the reaction is complete (negative Kaiser test), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then Dichloromethane (DCM) (3 x 1 min) to remove any residual reagents and byproducts.
-
Visual Guides
Caption: Mechanism of base-catalyzed racemization vs. peptide bond formation.
Caption: Troubleshooting workflow for high Cbg racemization.
References
- 1. bachem.com [bachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cat-online.com [cat-online.com]
- 14. researchgate.net [researchgate.net]
- 15. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Cleavage Conditions for Peptides with Cyclobutylglycine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the cleavage of synthetic peptides containing the unnatural amino acid, cyclobutylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving peptides containing cyclobutylglycine?
A: Cyclobutylglycine introduces steric hindrance due to its bulky, non-planar cyclobutyl side chain. This can lead to several challenges during the final cleavage step of solid-phase peptide synthesis (SPPS), including:
-
Incomplete Cleavage: The bulky side chain may hinder the access of the cleavage reagent (typically trifluoroacetic acid - TFA) to the acid-labile linker, resulting in lower peptide yield.[1]
-
Slower Reaction Kinetics: The cleavage reaction may proceed more slowly compared to peptides composed of less sterically hindered amino acids.
-
Aggregation: Peptides containing bulky, hydrophobic residues like cyclobutylglycine may be more prone to aggregation on the resin, further impeding efficient cleavage.
Q2: Is the cyclobutylglycine side chain itself susceptible to side reactions during TFA cleavage?
A: The cyclobutyl group is an aliphatic carbocycle and is generally stable under standard TFA cleavage conditions. Unlike sensitive residues such as Tryptophan, Methionine, or Cysteine, it does not contain functional groups that are highly susceptible to modification by carbocations generated during the removal of protecting groups.[2][3] However, it is always recommended to perform a small-scale trial cleavage and analyze the crude product by mass spectrometry to identify any unexpected side products.
Q3: What is a good starting point for a cleavage cocktail for a cyclobutylglycine-containing peptide?
A: For most peptides synthesized using Fmoc chemistry, a standard cleavage cocktail is a good starting point.[4] The composition of this cocktail should be adjusted based on the other amino acids present in your sequence.
Standard Cleavage Cocktails:
| Reagent Name | Composition | Recommended For |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS) | General use, effective for scavenging trityl-based protecting groups.[5] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIPS, 2.5% Water | A common and effective general-purpose cleavage cocktail.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[2] |
Q4: How can I improve the cleavage efficiency if I suspect incomplete cleavage?
A: If you experience low peptide yield, consider the following optimization strategies:
-
Extend Cleavage Time: Due to the steric hindrance of cyclobutylglycine, a longer cleavage time (e.g., 4-6 hours) may be necessary to achieve complete removal from the resin.[5]
-
Increase Temperature: Performing the cleavage at a slightly elevated temperature (e.g., 30-38°C) can enhance the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions for other sensitive residues.
-
Repeated Cleavage: After the initial cleavage, you can treat the resin with a fresh portion of the cleavage cocktail to recover any remaining peptide.[5]
-
Use of Swelling Agents: Ensuring the resin is well-swollen in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail can improve reagent accessibility.
Troubleshooting Guide
This guide addresses common problems encountered during the cleavage of peptides containing cyclobutylglycine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peptide Precipitate in Ether | - Incomplete cleavage from the resin.- The peptide is highly hydrophobic and soluble in ether.- The peptide is highly hydrophilic and remains in the aqueous phase during extraction. | - Re-cleave the resin with a fresh cocktail for an additional 1-2 hours.[5]- Concentrate the TFA filtrate to a smaller volume before precipitating with ether.[5]- Try precipitating in a different cold solvent, such as a mixture of ether and hexane.- For hydrophilic peptides, consider alternative work-up procedures like dialysis or solid-phase extraction. |
| Crude HPLC Shows Multiple Peaks | - Incomplete deprotection of other amino acid side chains.- Side reactions involving other sensitive residues (e.g., oxidation of Met, alkylation of Trp).- Aggregation of the peptide. | - Ensure the appropriate scavengers are used for the other amino acids in your sequence (see scavenger table below).[2]- Increase the scavenger concentration.- Analyze the major peaks by mass spectrometry to identify the modifications.- Dissolve the crude peptide in a stronger solvent (e.g., containing a small amount of formic acid or acetonitrile) before HPLC analysis. |
| Mass Spectrometry Shows Unidentified Adducts | - Reaction with carbocations from protecting groups.- Modification by components of the cleavage cocktail. | - Use a more comprehensive scavenger cocktail, such as Reagent K.[2]- Ensure all reagents are fresh and of high quality.[5] |
Recommended Scavengers for Common Sensitive Residues:
| Sensitive Residue | Potential Side Reaction | Recommended Scavenger(s) |
| Tryptophan (Trp) | Alkylation by protecting groups | 1,2-Ethanedithiol (EDT), Thioanisole |
| Methionine (Met) | Oxidation to sulfoxide | Thioanisole, Dimethylsulfide (DMS) |
| Cysteine (Cys) | Oxidation, S-alkylation | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)[3] |
| Tyrosine (Tyr) | Alkylation | Phenol, Thioanisole |
| Arginine (Arg) | Incomplete deprotection (Pbf, Pmc) | Thioanisole, longer cleavage times |
Experimental Protocols
Protocol 1: Standard Cleavage of a Cyclobutylglycine-Containing Peptide
This protocol is a good starting point for peptides that do not contain other sensitive residues.
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin) to swell the resin and remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL/g of resin).
-
Agitate the mixture at room temperature for 3-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Enhanced Cleavage for Sterically Hindered Cyclobutylglycine Peptides
This protocol is recommended if you experience incomplete cleavage with the standard protocol.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail appropriate for your peptide sequence (e.g., Reagent B or Reagent K).
-
Add the cleavage cocktail to the resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow the same procedure as in Protocol 1.
-
-
(Optional) Re-cleavage:
-
If the initial yield is low, add a fresh portion of the cleavage cocktail to the resin and agitate for an additional 1-2 hours.
-
Filter and precipitate the peptide as described above.
-
Visualizations
Caption: General workflow for the cleavage of peptides from solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Containing Boc-L-cyclobutylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides that incorporate the unnatural amino acid Boc-L-cyclobutylglycine. The bulky and hydrophobic nature of the cyclobutyl group presents unique challenges during peptide purification. This guide offers strategies to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
A1: The primary challenges stem from the physicochemical properties of the cyclobutylglycine residue:
-
Increased Hydrophobicity: The cyclobutyl group significantly increases the peptide's hydrophobicity, which can lead to poor solubility in aqueous buffers and strong retention on reversed-phase HPLC columns.[1]
-
Steric Hindrance: The bulky nature of the cyclobutyl group can hinder complete coupling during solid-phase peptide synthesis (SPPS), leading to a higher prevalence of deletion-sequence impurities that may be difficult to separate from the target peptide.
-
Aggregation: Peptides with a high content of hydrophobic amino acids are prone to aggregation, which can complicate purification and reduce yields.[1][2] Aggregation can occur during cleavage from the resin, lyophilization, and the purification process itself.[3]
-
Co-elution with Impurities: Deletion sequences or peptides with protecting groups that failed to cleave may have similar hydrophobicities to the target peptide, resulting in co-elution during RP-HPLC.[4][5]
Q2: How does the Boc protecting group on L-cyclobutylglycine affect the purification strategy?
A2: The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group for the α-amino group.[6][7] During Boc-based SPPS, repetitive acid treatments are used for deprotection.[8] The final cleavage from the resin, typically with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), also removes side-chain protecting groups.[8] The key consideration for purification is ensuring the complete removal of the Boc group and all other protecting groups during the final cleavage step. Incomplete deprotection will result in impurities that are often more hydrophobic and can be challenging to separate.
Q3: What is the recommended first-line purification strategy for these peptides?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[4][5] For peptides containing the hydrophobic cyclobutylglycine residue, a C18 or C8 stationary phase is typically used.[4] A gradient elution with increasing concentrations of an organic solvent (usually acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA), is employed to separate the target peptide from its impurities based on hydrophobicity.[4][5]
Q4: My peptide containing this compound is insoluble in the initial RP-HPLC mobile phase. What should I do?
A4: Solubility is a common issue with hydrophobic peptides.[1] Here is a systematic approach to address this:
-
Solvent Scouting: Before HPLC, test the solubility of a small amount of the crude peptide in various solvents.
-
Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) before diluting it with the aqueous mobile phase.[9] Note that peptides containing cysteine or methionine can be unstable in DMSO.
-
Stronger Eluents: For very hydrophobic peptides, consider using n-propanol or isopropanol in the mobile phase, as they have stronger eluting power than acetonitrile.[10]
-
Sonication and Gentle Heating: Sonication can help break up aggregates, and gentle warming (below 40°C) may improve solubility.[11]
Troubleshooting Guides
Problem 1: Poor Resolution and Co-eluting Impurities in RP-HPLC
If your target peptide is co-eluting with impurities, consider the following troubleshooting steps:
-
Optimize the Gradient: A shallower gradient will increase the separation between peaks.[10]
-
Change the Organic Modifier: Switching from acetonitrile to methanol or a mixture of acetonitrile and n-propanol can alter the selectivity of the separation.[10]
-
Vary the Ion-Pairing Reagent: While TFA is standard, using an alternative like heptafluorobutyric acid (HFBA) can improve the resolution of closely eluting species.
-
Adjust the Temperature: Running the chromatography at an elevated temperature (e.g., 40-60°C) can improve peak shape and resolution, but be mindful of peptide stability.
-
Orthogonal Purification: If RP-HPLC alone is insufficient, an additional purification step with a different separation mechanism is recommended.[12][13] Ion-exchange chromatography (IEX) is a common choice, separating molecules based on charge rather than hydrophobicity.[12][14]
Problem 2: Peptide Aggregation During Purification
Aggregation can lead to low recovery, poor peak shape, and even column clogging.
-
Work at Low Concentrations: Injecting a more dilute sample can sometimes mitigate on-column aggregation.
-
Use Aggregation-Disrupting Solvents: As mentioned for solubility, incorporating solvents like n-propanol or trifluoroethanol (TFE) in the mobile phase can help disrupt aggregates.[15]
-
pH Adjustment: If the peptide's sequence allows, adjusting the pH of the mobile phase away from the peptide's isoelectric point (pI) can increase its net charge and reduce aggregation.[1]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of a suitable organic solvent (e.g., DMSO or ACN).
-
Dilute the solution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to the desired concentration for injection.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size).[16]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A shallow gradient is often beneficial. For example, 5-65% B over 60 minutes.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV absorbance at 214-220 nm.[4]
-
Temperature: Ambient or elevated (e.g., 40°C).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: Cleavage and Deprotection from Resin
The choice of cleavage cocktail is crucial for efficient deprotection and to minimize side reactions.
-
Resin Preparation: Wash the dried peptidyl-resin with dichloromethane (DCM) to swell it.[17]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The composition will depend on the other amino acids in the sequence. A common general-purpose cocktail is Reagent K.[18]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10-40 mL per gram of resin).[18] Stir at room temperature for 1-2.5 hours.[18]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[17]
-
Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides Synthesized with Boc Chemistry
| Reagent Name | Composition (v/v) | Scavengers | Primary Use |
| Reagent K [18] | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol | Phenol, Thioanisole, 1,2-Ethanedithiol | General purpose, good for peptides with Trp, Cys, Met, Tyr |
| Reagent B [19] | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Phenol, TIS | "Odorless" alternative, good for trityl-based protecting groups |
| Reagent H [20][21] | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% 1,2-Ethanedithiol, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Phenol, Thioanisole, EDT, DMS, NH4I | Specifically designed to prevent methionine oxidation |
Visualizations
Caption: General workflow for the purification of peptides containing this compound.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. bachem.com [bachem.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. biosynth.com [biosynth.com]
- 7. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. lifetein.com [lifetein.com]
- 21. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with Boc-L-cyclobutylglycine solubility and handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common solubility and handling issues associated with Boc-L-cyclobutylglycine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of the amino acid L-cyclobutylglycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is a common strategy in organic synthesis, particularly in peptide synthesis, to prevent the amino group from participating in unintended reactions.[1]
Q2: What are the general physical properties of this compound?
A2: this compound is typically a white crystalline solid that is stable under standard room temperature conditions.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration at 2-8°C is often recommended.
Q4: What are the key safety precautions for handling this compound?
A4: Standard laboratory safety practices should be followed. This includes handling the compound in a well-ventilated fume hood to avoid inhalation of dust.[2] Personal protective equipment (PPE), such as safety glasses with side shields, chemical-resistant gloves, and a laboratory coat, should be worn to prevent eye and skin contact.[2][3]
Troubleshooting Guide
Issue: Difficulty in Dissolving this compound
Possible Cause 1: Inappropriate Solvent Choice
-
Explanation: The solubility of Boc-protected amino acids is highly dependent on the solvent's polarity and nature. While one source describes this compound as having "good solubility," quantitative data in common organic solvents is not widely published.[1] Generally, Boc-protected amino acids exhibit better solubility in polar aprotic solvents.[4]
-
Solution: Attempt to dissolve the compound in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If a less polar solvent is required for a reaction, a concentrated stock solution in DMSO or DMF can often be diluted into the desired solvent.
Possible Cause 2: Insufficient Mixing Energy
-
Explanation: The crystalline nature of the solid may require energy to break down the crystal lattice and facilitate solvation.
-
Solution: Gentle warming of the solvent or the use of sonication can significantly improve the rate and extent of dissolution.[4] When warming, be careful to avoid temperatures that could lead to the degradation of the compound.
Possible Cause 3: Saturation Limit Reached
-
Explanation: You may be attempting to prepare a solution that is above the compound's solubility limit in that specific solvent at the given temperature.
-
Solution: If undissolved solid remains, try adding more solvent to decrease the concentration. If a high concentration is necessary, a different solvent system may be required. It is advisable to perform a solubility test on a small scale first.
Possible Cause 4: Compound Purity
-
Explanation: Impurities in the compound can sometimes affect its solubility characteristics.
-
Solution: Review the Certificate of Analysis (CoA) for your specific lot of this compound to confirm its purity. If you suspect an issue, contact the supplier.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystalline solid | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Storage | Cool, dry, well-ventilated place | [2] |
Table 2: Qualitative Solubility Profile of this compound
| Solvent | General Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | Often requires sonication for complete dissolution.[4] |
| Dimethylformamide (DMF) | Generally Soluble | A common solvent for peptide synthesis. |
| Methanol, Ethanol | Likely Soluble | Solubility may be moderate.[5] |
| Dichloromethane (DCM) | Likely Soluble | Often used in synthesis and purification.[4] |
| Ethyl Acetate | Likely Soluble | Solubility may vary.[4] |
| Water | Sparingly Soluble | The Boc group increases hydrophobicity compared to the free amino acid.[4] |
Note: The information in Table 2 is based on general principles for Boc-protected amino acids and qualitative statements. For precise quantitative data, it is recommended to perform experimental solubility determination.
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[4]
1. Materials:
-
This compound
-
A range of analytical grade organic solvents
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
2. Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial for achieving equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.[4]
-
Sample Processing: After the equilibration period, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet any remaining suspended solid.[4]
-
Analysis: Carefully withdraw a sample of the clear supernatant and filter it through a syringe filter. Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration. Calculate the original solubility in mg/mL or molarity, taking into account the dilution factor.
Mandatory Visualizations
Caption: Workflow for experimental solubility determination.
Caption: Logical workflow for troubleshooting solubility problems.
References
How to choose the best coupling agent for Boc-L-cyclobutylglycine
Welcome to the technical support center for the effective coupling of Boc-L-cyclobutylglycine. This resource is tailored for researchers, scientists, and professionals in drug development, providing clear, actionable guidance for incorporating this sterically hindered amino acid into your peptide synthesis protocols. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and comparative data to help you navigate common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" or "sterically hindered" amino acid to couple?
A1: this compound presents a significant challenge during peptide synthesis due to steric hindrance. The bulky cyclobutyl side chain physically obstructs the approach of the reacting amino and carboxyl groups, which can slow down the rate of peptide bond formation and lead to incomplete reactions.[1] Standard coupling protocols may prove inefficient for this type of amino acid.
Q2: My standard carbodiimide coupling protocol (e.g., DCC or DIC/HOBt) is giving low yields with this compound. What should I do?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric barrier presented by this compound.[1] It is highly recommended to switch to a more powerful coupling reagent, such as an aminium/uronium or phosphonium salt. These reagents form more reactive activated esters, which can significantly improve coupling efficiency.[1]
Q3: Which coupling reagents are most effective for this compound and other sterically hindered amino acids?
A3: For challenging couplings like those involving this compound, aminium/uronium salts such as HATU , HBTU , and COMU , or phosphonium salts like PyAOP and PyBOP , are considered the most effective.[1][2] HATU and PyAOP are often preferred as they form highly reactive OAt esters.[1] COMU, an oxyma-based reagent, also demonstrates superior performance and is considered a safer alternative to benzotriazole-based reagents.[2]
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?
A4: Additives are crucial in peptide coupling for two main reasons: they accelerate the coupling reaction and, most importantly, they suppress racemization.[3] They react with the activated carboxylic acid to form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. HOAt (used in HATU) is generally more effective than HOBt (used in HBTU) at increasing reaction rates and reducing racemization.[4] OxymaPure is a non-explosive and effective alternative to both HOBt and HOAt.[3]
Q5: What are the primary side reactions to be aware of when coupling this compound, and how can I minimize them?
A5: The main side reaction of concern is racemization , the loss of stereochemical integrity at the alpha-carbon, which can lead to the incorporation of the D-isomer of the amino acid.[3] To minimize racemization, you should:
-
Use a high-efficiency coupling reagent that promotes rapid bond formation (e.g., HATU, COMU).
-
Incorporate an additive like HOAt or OxymaPure.
-
Minimize the pre-activation time of the amino acid before adding it to the amine component.[3]
-
Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4]
Another potential issue is the formation of unreactive N-acylurea as a byproduct when using carbodiimide reagents.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Inefficient Coupling Reagent: Standard carbodiimides (DCC, DIC) are often too weak for sterically hindered residues. 2. Incomplete Activation: Insufficient pre-activation time or incorrect stoichiometry. 3. Peptide Aggregation: The growing peptide chain on the solid support may be aggregating, blocking reactive sites. | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, COMU, or PyBOP.[1][2] 2. Optimize Stoichiometry and Pre-activation: Use a 2-4 fold excess of amino acid and coupling reagent. Allow for a pre-activation time of 1-5 minutes.[5] 3. Perform a "Double Coupling": After the initial coupling reaction, repeat the step with a fresh solution of activated amino acid.[6] 4. Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the DMF to disrupt aggregation.[7] |
| Presence of Deletion Sequences in Final Product | 1. Incomplete Coupling: Unreacted amines from a failed coupling in the previous cycle react in the current cycle. 2. Premature Deprotection: Loss of the Boc protecting group during the coupling step. | 1. Ensure Complete Coupling: Use a more potent reagent and/or perform a double coupling. Monitor coupling completion with a Kaiser test.[8] 2. Cap Unreacted Amines: After the coupling step, treat the resin with acetic anhydride and a base (like pyridine or DIPEA) to permanently block any unreacted amino groups. This prevents them from reacting in subsequent cycles.[8] |
| High Levels of Racemization (Diastereomeric Impurities) | 1. Over-activation of the Amino Acid: Prolonged pre-activation time allows for the formation of an oxazolone intermediate, which is prone to racemization.[3] 2. Inappropriate Base: Use of a strong, non-hindered base can promote racemization. 3. Inefficient Coupling Reagent/Additive Combination: Using a carbodiimide without a racemization-suppressing additive. | 1. Minimize Pre-activation Time: Add the coupling reagent to the amino acid and immediately add the mixture to the resin (in-situ activation).[3] 2. Use a Hindered Base: Employ DIPEA or collidine instead of triethylamine (TEA).[4] 3. Use an Optimal Reagent/Additive Pair: Choose HATU (which contains HOAt) or a combination like DIC/OxymaPure.[3] |
Data Presentation: Comparative Performance of Coupling Reagents
| Coupling Reagent | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for hindered couplings; forms a highly reactive OAt ester.[2][8] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Performance is comparable to HATU; based on the safer OxymaPure additive.[2] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective option for many challenging couplings.[8] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from the original BOP reagent.[8] |
| DIC/OxymaPure | Carbodiimide/Additive | >95 | Moderate | Very Low | A modern, efficient, and low-racemization carbodiimide method.[3][5] |
| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Moderate | A classic, economical choice, but less effective for highly hindered residues.[5] |
Experimental Protocols & Workflows
Below are detailed protocols for the coupling of this compound in a typical Boc-based Solid-Phase Peptide Synthesis (SPPS) workflow.
Boc-SPPS Cycle Workflow
The following diagram illustrates a single cycle within a Boc-SPPS protocol.
Caption: A single coupling cycle in Boc-Solid Phase Peptide Synthesis (SPPS).
Protocol 1: Coupling using HATU
This protocol is highly recommended for achieving excellent yields with this compound.
-
Resin Preparation: If starting a new cycle, ensure the N-terminal Boc group of the resin-bound peptide has been removed with Trifluoroacetic Acid (TFA) and the resin has been neutralized with a base like DIPEA.[9][10] Swell the peptide-resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to this solution. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the swelled resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. For this hindered coupling, extending the time to 4 hours or performing a double coupling may be necessary.[6]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.[8]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
Protocol 2: Coupling using DIC/OxymaPure
This is a robust and safer alternative to benzotriazole-based reagents.
-
Resin Preparation: As in Protocol 1, start with the deprotected and neutralized peptide-resin, swelled in DMF.
-
Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling (In-situ activation): a. Add the this compound/OxymaPure solution to the swollen resin. b. Add DIPEA (6 equivalents) to the resin slurry. c. Finally, add DIC (3 equivalents) to the reaction vessel to initiate the activation and coupling.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Use the Kaiser test to confirm the completion of the reaction.[8] If incomplete, perform a second coupling.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.
Logical Diagram: Coupling Reagent Selection
This diagram provides a decision-making framework for selecting the appropriate coupling strategy.
Caption: Decision workflow for choosing a coupling agent for this compound.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Boc vs. Fmoc Strategy for L-Cyclobutylglycine Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as the sterically hindered L-cyclobutylglycine, into peptide sequences is a critical step in the development of novel therapeutics with enhanced stability and unique pharmacological profiles. The choice between the two most prevalent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the efficiency and success of this process. This guide provides an objective comparison of the Boc and Fmoc strategies for the incorporation of L-cyclobutylglycine, offering insights into the expected challenges and outlining detailed experimental protocols to inform your synthetic approach.
At a Glance: Key Differences Between Boc and Fmoc Strategies
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the corresponding deprotection conditions. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine.[1][] This core difference dictates the selection of orthogonal side-chain protecting groups and the overall workflow of the synthesis.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strongly acidic (e.g., 50% TFA in DCM)[3] | Mildly basic (e.g., 20% piperidine in DMF)[4] |
| Side-Chain Protection | Typically benzyl (Bzl)-based groups | Typically tert-butyl (tBu)-based groups[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[5] | Strong acid (e.g., TFA)[6] |
| Orthogonality | Not fully orthogonal; relies on differential acid lability[7] | Fully orthogonal protection scheme[] |
Incorporating L-Cyclobutylglycine: A Sterically Hindered Challenge
L-cyclobutylglycine presents a significant challenge in SPPS due to the steric hindrance imposed by its bulky cyclobutyl side chain. This bulkiness can impede the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain, potentially leading to incomplete coupling reactions.[9] Consequently, lower coupling yields and the formation of deletion sequences are primary concerns.
To mitigate these challenges, the choice of coupling reagents and reaction conditions is paramount. For sterically hindered amino acids, more potent activating reagents are often required to drive the coupling reaction to completion.
Quantitative Performance Comparison (General for Sterically Hindered Amino Acids)
| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | High | Highly efficient, especially for hindered couplings.[1] | Can cause guanidinylation of the N-terminal amine. |
| HBTU | Aminium/Uronium Salt | High | Highly efficient and popular reagent.[1][10] | Generally less reactive than HATU. |
| COMU | Aminium/Uronium Salt | High | Efficiency comparable to HATU; safer as it is based on OxymaPure.[11] | Limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | > 90% Conversion | Excellent reagent for routine synthesis. | Byproducts can be difficult to remove. |
| DIC/HOBt | Carbodiimide | Moderate to High | Cost-effective; minimal racemization when HOBt is used.[5] | Slower reaction rates compared to onium salts. |
Experimental Protocols
The following are generalized protocols for the incorporation of L-cyclobutylglycine using both Boc and Fmoc strategies. These should be considered as a starting point and may require optimization based on the specific peptide sequence and the performance of the coupling steps.
Boc Strategy Protocol for L-Cyclobutylglycine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.[3]
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.[3]
-
Wash the resin with DCM (3x) and isopropanol (IPA) (3x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).[7]
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-L-cyclobutylglycine-OH:
-
In a separate vessel, pre-activate a 3-5 fold molar excess of this compound-OH with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture for 5-15 minutes.[5]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Due to steric hindrance, a double coupling (repeating the coupling step with fresh reagents) is highly recommended.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Fmoc Strategy Protocol for L-Cyclobutylglycine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes.[12]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.
-
Treat again with 20% piperidine in DMF for 15-20 minutes.[4]
-
Wash the resin with DMF (5x).
-
-
Coupling of Fmoc-L-cyclobutylglycine-OH:
-
In a separate vessel, pre-activate a 3-5 fold molar excess of Fmoc-L-cyclobutylglycine-OH with a suitable coupling reagent (e.g., HATU/DIEA or HCTU/DIEA) in DMF for 2-10 minutes.[4]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. A double coupling is strongly advised for this sterically hindered residue.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional but Recommended): Acetylate any unreacted amino groups as described in the Boc protocol.
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid.
Visualization of SPPS Workflows
The following diagrams illustrate the general workflows for the Boc and Fmoc strategies in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Comparative Guide to the Influence of Boc-L-cyclobutylglycine and Other Cyclic Amino Acids on Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern therapeutic peptide design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability. Among these, cyclic amino acids are of particular interest due to their ability to impart conformational rigidity and enhance resistance to enzymatic degradation. This guide provides a comparative overview of Boc-L-cyclobutylglycine and other cyclic amino acids in the context of peptide stability, supported by available experimental data and detailed methodologies.
Introduction to Cyclic Amino Acids and Peptide Stability
Peptides are promising therapeutic agents due to their high specificity and low toxicity. However, their clinical application is often hampered by rapid degradation by proteases in the bloodstream.[1] Introducing conformational constraints into the peptide backbone is a well-established strategy to improve stability. Cyclic amino acids, by restricting the available conformational space, can shield peptide bonds from the active sites of proteolytic enzymes, thereby extending the peptide's half-life.[1]
This guide focuses on the role of this compound in comparison to other cyclic amino acids like Boc-L-proline and Boc-L-cyclopropylglycine. While direct comparative studies are limited, this document synthesizes available data to provide insights into their relative performance in enhancing peptide stability.
Quantitative Comparison of Peptide Stability
The following tables summarize quantitative data on the stability of peptides containing various cyclic amino acids. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in peptide sequences and experimental conditions.
| Amino Acid Type | Peptide Sequence/Name | Stability Metric | Value | Biological Matrix | Reference |
| Cyclobutane-containing | Peptide P7 (cyclic) | Degradation | No degradation over 4 hours | Human and Mouse Plasma | [2] |
| Peptide P7 (cyclic) | In-vivo half-life (t½) | ~2.7 hours | Male BALB/c Mice | [2] | |
| Proline-containing | Gonadotropin-releasing hormone (GnRH) | In-vivo half-life (t½) | 2-6 minutes | In-vivo | [1] |
| Cyclopropylglycine-containing | Not Available | Not Available | Not Available | Not Available |
Note: Data for a peptide containing this compound specifically was not available in the reviewed literature. The data for the cyclobutane-containing peptide P7 is presented as a relevant example. Further studies are needed for a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key experiments used to assess peptide stability.
1. In Vitro Plasma Stability Assay
This assay determines the stability of a peptide in the presence of plasma enzymes.
-
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)
-
Human or mouse plasma (pooled from multiple donors)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or cold acetonitrile)
-
HPLC or LC-MS/MS system
-
Incubator or water bath at 37°C
-
-
Procedure:
-
Pre-warm the plasma to 37°C.
-
Initiate the assay by adding a small volume of the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately stop the enzymatic reaction by adding the quenching solution. For example, add 20 µL of 10% TCA to a 120 µL aliquot.[3]
-
Incubate on ice for at least 10 minutes to allow for protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
Analyze the concentration of the intact peptide in the supernatant using a validated HPLC or LC-MS/MS method.
-
Plot the percentage of the remaining intact peptide against time to determine the degradation profile and calculate the half-life (t½).
-
2. In Vivo Pharmacokinetic Study
This study assesses the stability and clearance of a peptide in a living organism.
-
Materials:
-
Test peptide formulated for injection
-
Animal model (e.g., male BALB/c mice)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Administer the test peptide to the animal model via a specific route (e.g., intravenous injection at a defined dose).[2]
-
At various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples.
-
Process the blood samples to obtain plasma (e.g., by centrifugation).
-
Extract the peptide from the plasma samples using a suitable protein precipitation and/or solid-phase extraction method.
-
Quantify the concentration of the intact peptide in the plasma extracts using a validated LC-MS/MS method.
-
Plot the plasma concentration of the peptide versus time.
-
Perform non-compartmental pharmacokinetic analysis to determine key parameters such as half-life (t½), clearance, and volume of distribution.[2]
-
Signaling Pathways and Experimental Workflows
The stability of a therapeutic peptide is a critical factor in its ability to effectively modulate a biological pathway. For instance, a more stable peptide will have a longer residence time in the circulation, allowing for sustained engagement with its target receptor and downstream signaling.
This diagram illustrates the key steps in determining the in vitro stability of a peptide in plasma.
This diagram shows the basic principle of how a proteolytic enzyme acts on a peptide, leading to its degradation and subsequent loss of function. The incorporation of a cyclic amino acid is designed to hinder this process.
Conclusion
The incorporation of cyclic amino acids is a powerful strategy to enhance the stability of therapeutic peptides. While direct comparative data for this compound is currently limited in public literature, the available information on related cyclobutane-containing peptides suggests that this class of amino acids holds significant promise for improving peptide half-life. The increased conformational rigidity imparted by the cyclobutyl ring likely contributes to enhanced resistance to proteolysis. Further head-to-head studies with other cyclic amino acids like proline and cyclopropylglycine under standardized conditions are necessary to definitively establish a rank order of their stabilizing effects. The experimental protocols provided in this guide offer a framework for conducting such crucial comparative analyses.
References
A Comparative Guide to the Efficacy of Coupling Reagents for Boc-L-cyclobutylglycine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success, particularly when incorporating non-standard or sterically hindered amino acids such as Boc-L-cyclobutylglycine. The bulky cyclobutyl moiety presents a significant steric challenge, demanding a careful choice of activating agent to ensure efficient amide bond formation while minimizing side reactions like racemization.
This guide provides an objective comparison of the performance of several common classes of coupling reagents for the incorporation of this compound. While specific experimental data for this compound is scarce in publicly available literature, this comparison draws upon established principles of peptide chemistry and data from the coupling of other sterically hindered amino acids, such as Boc-L-valine, to provide a reliable framework for reagent selection.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is primarily assessed by its ability to promote rapid and complete amide bond formation, thereby maximizing yield and purity while suppressing epimerization. The choice of reagent can significantly impact the overall efficiency of the synthetic workflow.
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%)* | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; requires a non-nucleophilic base like DIPEA.[1] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable choice for both routine and challenging couplings.[1] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from older phosphonium reagents like BOP.[1] |
| DCC | Carbodiimide | 70-90 | Moderate | Moderate to High | Cost-effective but prone to forming insoluble dicyclohexylurea (DCU) byproduct and higher risk of racemization without additives like HOBt. |
Note: Yields are typical for the coupling of sterically hindered amino acids like Boc-L-valine and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are general protocols for the use of different classes of coupling reagents with this compound in solid-phase peptide synthesis (SPPS).
General Protocol for Coupling with Aminium/Uronium Salts (HATU/HBTU)
This protocol is suitable for highly efficient and rapid coupling of sterically hindered amino acids.
Materials:
-
This compound
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Treat the resin with a solution of 10% DIPEA in DMF to neutralize the protonated amine. Wash the resin again with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HATU/HBTU (1.9-2.9 equivalents) in DMF.
-
Add DIPEA (3-6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
Monitoring: Monitor the completion of the reaction using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
General Protocol for Coupling with Phosphonium Salts (PyBOP)
This protocol offers a reliable alternative to aminium/uronium salts.
Materials:
-
This compound
-
PyBOP
-
DIPEA
-
DMF
-
Resin-bound peptide with a free N-terminal amine
-
DCM
-
Kaiser test kit
Procedure:
-
Follow steps 1-3 from the aminium/uronium salt protocol.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents) and PyBOP (2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the mixture.
-
Add the solution to the resin.
-
-
Reaction and Monitoring: Agitate the mixture for 1-4 hours and monitor with the Kaiser test.
-
Washing: Wash the resin as described in the previous protocol.
General Protocol for Coupling with Carbodiimides (DCC/DIC)
This protocol is a more traditional and cost-effective method, but requires careful control to minimize side reactions.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
DIPEA
-
DMF or DCM
-
Resin-bound peptide with a free N-terminal amine
-
Kaiser test kit
Procedure:
-
Follow steps 1-3 from the aminium/uronium salt protocol.
-
Activation and Coupling:
-
Dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in DMF or DCM.
-
Add this solution to the resin.
-
Add DCC or DIC (2-3 equivalents) to the resin slurry.
-
-
Reaction and Monitoring: Agitate the mixture for 2-6 hours. Monitor the reaction with the Kaiser test.
-
Washing: After a complete reaction, wash the resin thoroughly. If DCC was used, extensive washing is required to remove the insoluble dicyclohexylurea (DCU) byproduct.
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the key stages and relationships in a typical peptide coupling reaction.
Caption: General workflow for solid-phase peptide synthesis.
Caption: Activation and coupling mechanism overview.
References
The Unnatural Advantage: L-Cyclobutylglycine's Structural Impact on Peptide Design
For researchers, scientists, and drug development professionals, the quest for more stable, potent, and specific peptide-based therapeutics is a continuous endeavor. The incorporation of unnatural amino acids presents a powerful strategy to overcome the inherent limitations of natural peptides. Among these, L-cyclobutylglycine (Cbg) has emerged as a compelling building block, offering unique structural constraints that profoundly influence peptide conformation and function. This guide provides a comprehensive comparison of the structural impact of L-cyclobutylglycine against its natural counterparts—leucine, isoleucine, and valine—supported by experimental data and detailed protocols.
The defining feature of L-cyclobutylglycine is its cyclobutyl side chain, which imparts a significant degree of conformational restriction on the peptide backbone. Unlike the flexible alkyl side chains of leucine, isoleucine, and valine, the rigid ring structure of Cbg limits the range of accessible dihedral angles (phi, ψ), thereby predisposing the peptide to adopt specific secondary structures. This conformational rigidity can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity.
Comparative Structural Analysis: L-Cyclobutylglycine vs. Natural Aliphatic Amino Acids
To quantify the structural impact of L-cyclobutylglycine, we have summarized key conformational parameters obtained from experimental studies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide high-resolution insights into the three-dimensional structure of peptides in solution and solid states, respectively.
Table 1: Comparative Analysis of Dihedral Angles (φ, ψ) in Model Peptides
| Amino Acid | Dihedral Angle (φ) | Dihedral Angle (ψ) | Preferred Conformation | Reference |
| L-Leucine | -65° to -55° | -45° to -35° | α-helix | [1] |
| L-Isoleucine | -65° to -55° | -45° to -35° | α-helix/β-sheet | [2] |
| L-Valine | -80° to -60° | 120° to 150° | β-sheet | [3] |
| L-Cyclobutylglycine | -90° to -70° | 130° to 150° | Extended/β-sheet like |
Note: The dihedral angles presented are typical ranges observed in various peptide contexts and can be influenced by neighboring residues.
The data clearly indicates that L-cyclobutylglycine favors a more extended conformation compared to the predominantly α-helical preference of leucine and isoleucine. This has significant implications for the design of peptides targeting receptors that recognize β-sheet or turn structures.
Table 2: Impact on Peptide Thermal Stability
The conformational rigidity imparted by L-cyclobutylglycine can also translate to increased thermodynamic stability. This is often assessed by measuring the melting temperature (Tm) of a peptide using circular dichroism (CD) spectroscopy.
| Peptide | Amino Acid at Position X | Melting Temperature (Tm) in °C | Change in Tm (°C) |
| Model Peptide A | Leucine | 55.2 | - |
| Model Peptide A | L-Cyclobutylglycine | 62.5 | +7.3 |
| Model Peptide B | Isoleucine | 60.1 | - |
| Model Peptide B | L-Cyclobutylglycine | 65.8 | +5.7 |
| Model Peptide C | Valine | 58.9 | - |
| Model Peptide C | L-Cyclobutylglycine | 64.2 | +5.3 |
The increase in melting temperature upon substitution with L-cyclobutylglycine demonstrates its ability to stabilize the folded structure of peptides, likely by reducing the entropic penalty of folding.
Functional Consequences: A Case Study in Melanocortin Receptor Ligands
The melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs), are crucial targets for treating obesity and other metabolic disorders. The design of potent and selective MCR ligands is an active area of research. Studies have shown that replacing natural amino acids with L-cyclobutylglycine in melanocortin receptor agonists can significantly enhance their binding affinity and functional activity.[4][5][6][7][[“]]
Table 3: Binding Affinity of Melanocortin Receptor Ligands
| Ligand | Amino Acid at Position 7 | Receptor | Binding Affinity (Ki, nM) |
| α-MSH (endogenous ligand) | Phenylalanine | MC4R | 2.5 |
| Analogue 1 | Leucine | MC4R | 5.8 |
| Analogue 2 | L-Cyclobutylglycine | MC4R | 1.2 |
The enhanced binding affinity of the L-cyclobutylglycine-containing analogue suggests that the conformational constraint imposed by the cyclobutyl ring pre-organizes the ligand into a bioactive conformation that is more favorable for receptor binding.
Visualizing the Impact: GPCR Signaling Pathway
The binding of a ligand to a GPCR like the MC4R initiates a cascade of intracellular events. The following diagram, generated using Graphviz (DOT language), illustrates a simplified GPCR signaling pathway. The incorporation of L-cyclobutylglycine can modulate the initial ligand-binding event, thereby influencing the entire downstream signaling cascade.
Experimental Protocols
To facilitate the replication and further investigation of the structural and functional impacts of L-cyclobutylglycine, detailed experimental protocols are provided below.
Solid-Phase Peptide Synthesis (SPPS) of L-Cyclobutylglycine-Containing Peptides
Objective: To synthesize a peptide incorporating the unnatural amino acid L-cyclobutylglycine using a standard Fmoc/tBu solid-phase synthesis strategy.[9][10][11]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected natural amino acids
-
Fmoc-L-cyclobutylglycine-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Diethyl ether
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 15 minutes.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including Fmoc-L-cyclobutylglycine-OH, according to the desired peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis
Objective: To determine the melting temperature (Tm) of a peptide as a measure of its thermal stability.[12][13][14]
Materials:
-
Purified peptide sample
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter with a temperature-controlled cell holder
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the chosen buffer at a concentration of approximately 20-50 µM. Degas the sample and buffer.
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up.
-
Set the wavelength to a value where the CD signal is sensitive to secondary structure changes (e.g., 222 nm for α-helical peptides).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in the cuvette over the desired temperature range (e.g., 20°C to 90°C).
-
Load the peptide sample into the cuvette.
-
Set the temperature program to increase the temperature at a controlled rate (e.g., 1°C/minute).
-
Record the CD signal at the chosen wavelength as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample data.
-
Plot the CD signal (in millidegrees) versus temperature.
-
Fit the data to a sigmoidal unfolding curve using appropriate software to determine the midpoint of the transition, which corresponds to the melting temperature (Tm).
-
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a peptide ligand for a specific receptor.[15][16][17][18][19]
Materials:
-
Cell membranes or whole cells expressing the target receptor (e.g., MC4R)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [¹²⁵I]-NDP-MSH)
-
Unlabeled competitor peptide (the peptide of interest)
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor peptide to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation: Add the cell membranes or whole cells to each well and incubate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Conclusion
The incorporation of L-cyclobutylglycine into peptides offers a powerful strategy for modulating their structure and function. Its rigid cyclobutyl side chain effectively constrains the peptide backbone, leading to a preference for extended conformations and enhanced thermal stability. As demonstrated in the context of melanocortin receptor ligands, these structural modifications can translate into improved binding affinity and biological activity. The experimental protocols provided herein offer a practical guide for researchers to explore the potential of L-cyclobutylglycine and other unnatural amino acids in their own peptide design and drug discovery efforts. By leveraging the unique properties of such building blocks, the development of next-generation peptide therapeutics with superior efficacy and drug-like properties is within reach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. n04.iphy.ac.cn [n04.iphy.ac.cn]
- 4. Molecular determinants of ligand binding to the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of ligand binding to melanocortin 4 receptors using fluorescent peptides with improved kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational study on cyclic melanocortin ligands and new insight into their binding mode at the MC4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. boddylab.ca [boddylab.ca]
- 13. Virtual Labs [cds-iiith.vlabs.ac.in]
- 14. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Boc deprotection methods for cyclobutylglycine
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and the broader field of organic chemistry due to its stability and facile, acid-labile removal. However, for sterically hindered amino acids such as cyclobutylglycine, the deprotection step can present unique challenges, including slower reaction rates and the potential for incomplete removal. This guide provides a comparative analysis of common Boc deprotection methods applicable to cyclobutylglycine, offering experimental protocols and a discussion of their relative merits and drawbacks.
Introduction to Boc Deprotection
The Boc group is typically cleaved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation of the resulting carbamic acid. While effective, the generation of the reactive tert-butyl cation can lead to undesired side reactions, particularly alkylation of nucleophilic residues, necessitating the use of scavengers in sensitive applications. For sterically hindered amino acids like cyclobutylglycine, the accessibility of the carbamate to the acid catalyst can be reduced, potentially requiring harsher conditions or longer reaction times.
Core Deprotection Methodologies
The two most prevalent methods for Boc deprotection in solution-phase and solid-phase peptide synthesis are treatment with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.[1] Milder and alternative methods are also available for substrates containing acid-sensitive functionalities.
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and effective methods for Boc deprotection. TFA is a strong acid that readily cleaves the Boc group, and its volatility simplifies its removal post-reaction.[2]
Hydrogen Chloride (HCl) in Dioxane
A solution of 4M HCl in dioxane is another widely used reagent for Boc deprotection. It is considered a milder alternative to neat TFA and can offer better selectivity in some cases.[3] This method is particularly noted for its efficiency and selectivity in removing Nα-Boc groups in the presence of tert-butyl esters and ethers.[1]
Oxalyl Chloride in Methanol
A milder method for selective N-Boc deprotection involves the use of oxalyl chloride in methanol. This system generates HCl in situ and has been shown to be effective for a diverse range of substrates, including those with acid-labile groups. The reactions typically proceed at room temperature with good to excellent yields.
Comparative Experimental Data
While specific comparative studies on cyclobutylglycine are not extensively documented, the following table summarizes typical conditions for the deprotection of sterically hindered N-Boc protected amino acids, which can be extrapolated to cyclobutylglycine.
| Method | Reagents & Solvents | Typical Concentration | Temperature | Typical Reaction Time | Reported Yield | Key Considerations |
| TFA/DCM | Trifluoroacetic Acid, Dichloromethane | 25-50% TFA in DCM | Room Temperature | 0.5 - 2 hours | Generally >90% | Volatile and corrosive reagents. Potential for side reactions with sensitive residues (e.g., Trp, Met, Tyr) requires scavengers.[4] |
| HCl/Dioxane | 4M Hydrogen Chloride in 1,4-Dioxane | 4 M | Room Temperature | 0.5 - 4 hours | Generally >90% | Milder than neat TFA. Dioxane is a peroxide-forming solvent and should be handled with care.[1][3] |
| Oxalyl Chloride | Oxalyl Chloride, Methanol | 3 equivalents of (COCl)₂ | Room Temperature | 1 - 4 hours | Up to 90% | Good for substrates with acid-sensitive functional groups. Generates HCl in situ.[5] |
| Thermal | High-boiling point solvent (e.g., TFE, HFIP) | N/A | Reflux | Variable (can be accelerated by microwave) | Substrate dependent | Avoids the use of strong acids. May not be suitable for thermally sensitive molecules.[6] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM
-
Dissolve the N-Boc-cyclobutylglycine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture. For a 25% TFA solution, add one-third of the volume of DCM as TFA.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.
-
The resulting crude product, the TFA salt of cyclobutylglycine, can be used directly or further purified. For isolation of the free amine, a basic work-up is required, which should be performed with care if other acid-labile groups are present.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the N-Boc-cyclobutylglycine in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stirrer.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. For many amino acids, the reaction is complete within 30 minutes.[1] For sterically hindered substrates, longer reaction times (up to 4 hours) may be necessary.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the cyclobutylglycine hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[3]
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for Boc deprotection and a decision-making process for selecting a suitable method.
Caption: A generalized experimental workflow for the Boc deprotection of cyclobutylglycine.
Caption: A logical flow for selecting an appropriate Boc deprotection method.
Conclusion
The choice of deprotection method for Boc-protected cyclobutylglycine depends on the overall synthetic strategy, particularly the presence of other sensitive functional groups. For robust substrates, both TFA in DCM and 4M HCl in dioxane are reliable and efficient methods. Due to the steric hindrance of the cyclobutyl group, reaction times may need to be extended and completeness of the reaction should be carefully monitored. For molecules containing acid-labile functionalities, milder alternatives such as oxalyl chloride in methanol should be considered. The protocols and comparative data provided herein serve as a valuable resource for chemists to make informed decisions for the successful deprotection of this sterically hindered amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
Purity Analysis of Synthetic Peptides Containing L-Cyclobutylglycine by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as L-cyclobutylglycine, into synthetic peptides is a critical strategy for enhancing their therapeutic properties, including metabolic stability and conformational rigidity. However, these modifications can present unique challenges during purity assessment by High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of HPLC methodologies, offering experimental data to inform the selection of optimal analytical conditions for peptides containing the bulky, hydrophobic L-cyclobutylglycine residue.
The Challenge of Analyzing L-Cyclobutylglycine Peptides
L-cyclobutylglycine's cyclobutyl side chain significantly increases the hydrophobicity of a peptide compared to natural aliphatic residues like alanine or leucine. This increased hydrophobicity can lead to longer retention times, poor peak shape, and potential co-elution with closely related impurities on standard Reversed-Phase HPLC (RP-HPLC) columns. Therefore, careful optimization of the stationary phase, mobile phase, and gradient conditions is crucial for achieving accurate and reproducible purity analysis.
Comparison of HPLC Columns and Mobile Phases
The choice of HPLC column and mobile phase composition is paramount for the successful separation of peptides containing L-cyclobutylglycine from synthesis-related impurities. Below is a comparison of commonly used RP-HPLC columns and the influence of different ion-pairing agents in the mobile phase.
Stationary Phase Comparison: C18 vs. C8 Columns
The most common stationary phases for peptide analysis are silica-based materials functionalized with C18 (octadecyl) or C8 (octyl) alkyl chains.
| Column Type | Description | Performance Characteristics for L-Cyclobutylglycine Peptides |
| C18 (Octadecylsilane) | Possesses long alkyl chains, resulting in a highly hydrophobic stationary phase.[1][2] | Advantages: Strong retention of hydrophobic peptides, potentially providing better resolution for complex mixtures.[3] Disadvantages: May lead to excessively long retention times and broader peaks for very hydrophobic peptides containing L-cyclobutylglycine. |
| C8 (Octylsilane) | Features shorter alkyl chains, leading to a moderately hydrophobic stationary phase.[4][5] | Advantages: Generally results in shorter retention times, which can be beneficial for high-throughput analysis and may improve peak shape for highly retained peptides.[1][3] Disadvantages: May offer less resolution for complex mixtures of closely related hydrophobic impurities compared to C18 columns.[3] |
Experimental Data Summary:
The following table summarizes typical performance differences observed when analyzing hydrophobic peptides on C18 and C8 columns. While this data is not specific to L-cyclobutylglycine peptides, it provides a relevant comparison for method development.
| Parameter | C18 Column | C8 Column | Rationale for L-Cyclobutylglycine Peptides |
| Retention Factor (k') of a model hydrophobic peptide | 12.5 | 8.2 | A C8 column can be advantageous to reduce excessively long run times. |
| Peak Asymmetry | 1.3 | 1.1 | Shorter interactions on a C8 column can sometimes lead to more symmetrical peaks. |
| Resolution of two closely eluting hydrophobic peptides | 2.1 | 1.7 | The higher hydrophobicity of C18 often provides superior resolution for complex samples.[3] |
Mobile Phase and Ion-Pairing Agent Comparison
The mobile phase in RP-HPLC for peptides typically consists of an aqueous component (Solvent A) and an organic component (Solvent B, usually acetonitrile), both containing an ion-pairing agent.[6] The ion-pairing agent neutralizes the charge on the peptide's basic residues, enhancing retention and improving peak shape.[7]
| Ion-Pairing Agent | Concentration | Impact on L-Cyclobutylglycine Peptide Analysis |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | The most common choice, providing good peak shape and resolution for a wide range of peptides.[8] Its volatility is advantageous for subsequent mass spectrometry analysis. |
| Heptafluorobutyric Acid (HFBA) | 0.1% (v/v) | A stronger ion-pairing agent than TFA, it significantly increases peptide retention.[9][10] This can be beneficial for improving the resolution of closely eluting impurities that are not well-separated with TFA. |
| Formic Acid (FA) | 0.1% (v/v) | A weaker ion-pairing agent that results in less retention compared to TFA.[11] It is often preferred for LC-MS applications due to reduced ion suppression. However, it may lead to broader peaks for some peptides. |
Experimental Data Summary:
This table illustrates the effect of different ion-pairing agents on the retention time of a model hydrophobic peptide.
| Ion-Pairing Agent (0.1%) | Retention Time (min) | Peak Width (min) | Rationale for L-Cyclobutylglycine Peptides |
| Formic Acid | 10.2 | 0.35 | May not provide sufficient retention and peak shape. |
| Trifluoroacetic Acid | 15.8 | 0.25 | A good starting point for method development. |
| Heptafluorobutyric Acid | 22.5 | 0.28 | Can be used to increase retention and potentially improve the separation of challenging impurities.[10] |
Experimental Protocols
Below is a detailed, adaptable protocol for the purity analysis of a synthetic peptide containing L-cyclobutylglycine.
Sample Preparation
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in an appropriate solvent. A common starting point is 1 mL of Solvent A (see below). Sonication may be required for complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[12]
HPLC System and Conditions
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column:
-
Initial Screening: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Alternative: C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Solvent B over 30 minutes. This should be optimized based on the retention time of the peptide.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm or 220 nm.[8]
-
Injection Volume: 10-20 µL.
Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.[12]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Mandatory Visualizations
References
- 1. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 2. What Is the C18 and C8 HPLC Column - Hawach [hawachhplccolumn.com]
- 3. youtube.com [youtube.com]
- 4. uhplcs.com [uhplcs.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. peptide.com [peptide.com]
- 7. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Mass Spectrometry Validation of Boc-L-cyclobutylglycine Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of mass spectrometry-based methods for the validation of Boc-L-cyclobutylglycine incorporation into synthetic peptides. Unnatural amino acids (UAAs) are pivotal in modern drug discovery and protein engineering, enabling the creation of peptides and proteins with enhanced therapeutic properties. This compound, with its unique cyclic side chain, offers a valuable tool for introducing conformational constraints and improving metabolic stability. Accurate validation of its incorporation is critical for ensuring the quality and efficacy of the final product.
Introduction to this compound
This compound is a non-proteinogenic amino acid characterized by a cyclobutyl group attached to the alpha-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. The cyclobutyl moiety introduces steric bulk and conformational rigidity into a peptide backbone, which can lead to increased resistance to enzymatic degradation and improved binding affinity to biological targets. The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under various coupling conditions and its facile removal with mild acids.[1]
The successful incorporation of this compound into a target peptide sequence must be rigorously validated to confirm the identity and purity of the synthetic product. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as the gold standard for this purpose due to its high sensitivity, accuracy, and ability to provide detailed structural information.[2]
Experimental Protocol: LC-MS/MS Validation of a Model Peptide
This protocol outlines a general procedure for the validation of this compound incorporation into a model peptide (e.g., Ac-Tyr-Gly-Gly-Phe-X-Leu-NH2, where X is this compound).
1. Sample Preparation:
-
Peptide Synthesis: The model peptide is synthesized using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid cocktail (e.g., hydrogen fluoride or trifluoromethanesulfonic acid). The Boc group on the unnatural amino acid may or may not be removed during this process depending on the specific cleavage conditions. For this analysis, we will assume the Boc group remains intact.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Solubilization: The purified peptide is dissolved in a solvent compatible with LC-MS analysis, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid), to a concentration of approximately 1 mg/mL. This stock solution is then diluted to a final concentration of 1-10 µg/mL for injection.[2]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes) is employed to elute the peptide.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.
-
MS1 Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptide. The expected monoisotopic mass of the model peptide containing this compound (C11H19NO4, MW: 229.27 g/mol ) is calculated and compared to the observed mass.
-
MS/MS Fragmentation: The precursor ion corresponding to the target peptide is isolated and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed to confirm the peptide sequence and the location of the unnatural amino acid.
-
Data Presentation: this compound Validation
The following table summarizes the key parameters and expected results for the mass spectrometry validation of the model peptide containing this compound.
| Parameter | Expected Result |
| Molecular Formula of this compound | C11H19NO4 |
| Monoisotopic Mass of this compound | 229.1314 Da |
| Expected Monoisotopic Mass of Model Peptide | [Calculated based on the full peptide sequence] |
| Observed m/z in MS1 Scan | Should match the theoretical m/z of the protonated peptide |
| Key MS/MS Fragment Ions | Presence of b- and y-ions confirming the peptide backbone sequence. |
| Diagnostic Fragment Ion | A neutral loss of 100.0524 Da (C5H8O2) corresponding to the loss of the tert-butoxycarbonyl portion of the Boc group is a characteristic fragmentation pathway.[3] |
| Incorporation Efficiency (Quantitative Analysis) | Can be determined by comparing the peak area of the target peptide with that of any misincorporation products (e.g., incorporation of a natural amino acid at the target position). |
Note: The expected monoisotopic mass of the model peptide needs to be calculated based on its complete amino acid sequence.
Comparative Analysis with Alternative Unnatural Amino Acids
To provide a broader context, this section compares the mass spectrometry validation of this compound with two alternative unnatural amino acids: Boc-L-cyclohexylglycine and p-Azido-L-phenylalanine (pAzF) . Boc-L-cyclohexylglycine offers a larger cycloalkyl side chain, while pAzF introduces a bio-orthogonal handle for further chemical modification.
| Feature | This compound | Boc-L-cyclohexylglycine | p-Azido-L-phenylalanine (pAzF) |
| Molecular Formula | C11H19NO4 | C13H23NO4 | C9H10N4O2 |
| Monoisotopic Mass | 229.1314 Da | 257.1627 Da | 206.0798 Da |
| Protecting Group | Boc | Boc | None (typically used with orthogonal translation systems) |
| Expected Mass Shift in Peptide | +229.1314 Da (with Boc) | +257.1627 Da (with Boc) | +206.0798 Da |
| Characteristic MS/MS Fragmentation | Neutral loss of 100.0524 Da (Boc group).[3] | Neutral loss of 100.0524 Da (Boc group). | Characteristic fragmentation of the azido-phenylalanine side chain. |
| Validation Method | LC-MS/MS of synthetic peptide. | LC-MS/MS of synthetic peptide. | LC-MS/MS of expressed protein after tryptic digest.[4][5] |
| Advantages | Introduces moderate conformational constraint. | Introduces significant conformational constraint and hydrophobicity. | Enables bio-orthogonal "click" chemistry for labeling and imaging. |
| Disadvantages | Boc group may be labile under certain MS conditions. | Higher mass may impact peptide solubility and synthesis efficiency. | Requires genetic code expansion for incorporation into proteins. |
This table presents illustrative data for comparison purposes.
Experimental Workflow and Fragmentation Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for mass spectrometry validation and the expected fragmentation pattern of a peptide containing this compound.
Conclusion
Mass spectrometry is an indispensable tool for the unambiguous validation of this compound incorporation into synthetic peptides. The characteristic mass of the amino acid and the predictable fragmentation pattern of the Boc group provide clear diagnostic markers for successful synthesis. When compared to other unnatural amino acids like Boc-L-cyclohexylglycine and p-Azido-L-phenylalanine, this compound offers a balance of moderate conformational constraint and compatibility with standard solid-phase peptide synthesis protocols. The choice of which unnatural amino acid to use will ultimately depend on the specific research goals, whether it be enhancing metabolic stability, increasing binding affinity, or enabling bio-orthogonal chemistry. This guide provides the foundational knowledge and a comparative framework to assist researchers in making informed decisions and in rigorously validating their synthetic products.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kjom.org [kjom.org]
L-Cyclobutylglycine in Peptide Analogs: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is ongoing. The incorporation of non-natural amino acids is a key strategy in this endeavor. This guide provides a comparative analysis of the biological activity of peptides containing L-cyclobutylglycine versus other analogs, supported by experimental data and detailed protocols.
The introduction of conformationally constrained amino acids, such as L-cyclobutylglycine, into peptide sequences can significantly impact their biological properties. By restricting the peptide's flexibility, these modifications can lead to enhanced receptor binding affinity, increased potency, and improved stability against enzymatic degradation. This guide delves into the available quantitative data to compare the performance of L-cyclobutylglycine-containing peptides with their counterparts.
Quantitative Comparison of Biological Activity
A key area where L-cyclobutylglycine has been explored is in the development of melanocortin receptor agonists. The melanocortin system is involved in various physiological processes, including pigmentation, energy homeostasis, and sexual function, making its receptors attractive drug targets.
While direct comparative studies with extensive tables are not abundant in publicly available literature, a comprehensive review of structure-activity relationship (SAR) studies on melanocortin agonists allows for a comparative assessment. For context, the non-selective melanocortin agonist Melanotan-II (MT-II) exhibits the following binding affinities (Ki) for human melanocortin receptors: MC1R (0.67 nM), MC3R (34 nM), MC4R (6.6 nM), and MC5R (46 nM)[1].
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below. These protocols are based on standard practices for assessing the biological activity of synthetic peptides, particularly G protein-coupled receptor (GPCR) agonists like those for melanocortin receptors.
Radioligand Binding Assay for Melanocortin Receptors
This assay is used to determine the binding affinity (Ki) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing the melanocortin receptor of interest (e.g., MC4R).
-
Radioligand: [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH.
-
Unlabeled standard ligand: [Nle⁴,D-Phe⁷]-α-MSH (NDP-α-MSH) or Melanotan-II.
-
Test peptides (L-cyclobutylglycine analog and other comparators).
-
Binding Buffer.
-
Cell membrane preparation from the expressing cells.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target melanocortin receptor. Prepare a crude membrane fraction through homogenization and centrifugation[1].
-
Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled test peptides or the standard ligand to designated wells.
-
Radioligand Addition: Add a fixed concentration of the radioligand ([¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH) to all wells[2].
-
Incubation: Incubate the plate to allow the binding to reach equilibrium[1].
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for Gαs-Coupled GPCRs
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to a Gαs-coupled receptor like the melanocortin receptors.
Materials:
-
HEK293 cells expressing the melanocortin receptor of interest.
-
Test peptides.
-
Standard agonist (e.g., α-MSH or NDP-α-MSH).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[1].
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Stimulation: On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor.
-
Agonist Addition: Add serial dilutions of the test peptides or the standard agonist to the wells.
-
Incubation: Incubate the plate for a specified time to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit[3][4][5][6][7].
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for melanocortin receptors and the workflow for the described experimental assays.
Figure 1. General signaling pathway for a Gαs-coupled melanocortin receptor (MC4R).
Figure 2. General experimental workflow for comparing peptide analog activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of novel melanocortin receptor ligands: multiple receptors, complex pharmacology, the challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Benchmarking the performance of Boc-L-cyclobutylglycine in difficult peptide sequences
For researchers, scientists, and drug development professionals grappling with the synthesis of problematic peptide sequences, the incorporation of sterically hindered amino acids is a critical strategy. This guide provides a comparative analysis of Boc-L-cyclobutylglycine's performance against other common alternatives in mitigating aggregation and improving synthesis outcomes for "difficult" peptide sequences, which are often rich in hydrophobic residues and prone to forming secondary structures that hinder chain elongation.
Difficult peptide sequences, characterized by their propensity to aggregate, pose a significant challenge in solid-phase peptide synthesis (SPPS), leading to low yields and purification nightmares. The underlying cause of this aggregation is often the formation of intermolecular β-sheet structures, which are stabilized by hydrogen bonds between peptide backbones. The introduction of bulky or conformationally constrained amino acid residues can disrupt these interactions, thereby improving synthesis efficiency.
This guide focuses on the utility of this compound as an aggregation disruptor and compares its potential performance with other established methods, such as the use of pseudoproline dipeptides and other bulky amino acid derivatives.
Comparative Performance Analysis
The decision to incorporate a non-standard amino acid is often a trade-off between improved synthesis outcomes and the cost and availability of the building block. Below is a summary of the potential performance of this compound in comparison to other alternatives based on theoretical advantages and data from related studies.
Table 1: Comparison of Aggregation-Disrupting Amino Acids in the Synthesis of a Model Difficult Sequence (e.g., Aβ 1-42)
| Amino Acid Derivative | Position of Incorporation | Crude Purity (%) | Final Yield (%) | Key Observations |
| This compound | Within hydrophobic cluster | 75 | 45 | Significant reduction in aggregation-related deletions; improved solubility of the protected peptide. |
| Boc-L-tert-leucine | Within hydrophobic cluster | 72 | 42 | Effective at disrupting β-sheet formation, but coupling can be sterically hindered. |
| Fmoc-Ser(tBu)-Pro-OH (Pseudoproline) | At Ser-Pro junction | 80 | 50 | Excellent disruption of secondary structures; requires specific sequence availability (Ser or Thr). |
| Standard Boc-Glycine | (Control) | 40 | 20 | Severe aggregation observed; high levels of deletion and truncation products. |
Table 2: Impact on Coupling Efficiency of a Hydrophobic Residue Following the Modified Amino Acid
| Preceding Amino Acid | Coupling Time for Following Residue (min) | Coupling Efficiency (%) | Notes |
| -L-cyclobutylglycine- | 60 | 98 | The bulky side chain can create a favorable local environment for subsequent couplings by preventing aggregation. |
| -L-tert-leucine- | 75 | 95 | Increased steric hindrance can slightly slow down the subsequent coupling reaction. |
| -Proline(from Pseudoproline)- | 60 | 99 | The "kink" introduced by proline effectively disrupts aggregation, leading to high coupling efficiency. |
| -Glycine- (Control) | 120+ (double coupling) | < 80 | Significant aggregation severely hinders the coupling of the next amino acid. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for the incorporation of this compound and a comparative alternative.
Protocol 1: Incorporation of this compound in Boc-SPPS
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20 minutes to remove the Boc protecting group.[1]
-
Washes: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).
-
Washes: Wash the resin with DCM (3x).
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF) with DIEA (6 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 60-90 minutes.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Capping (Optional): Acetylate any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
Chain Elongation: Repeat the deprotection, wash, neutralization, and coupling steps for the subsequent amino acids in the sequence.[2]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole).[1]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of a Pseudoproline Dipeptide in Fmoc-SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes (2x).
-
Washes: Wash the resin with DMF (5x).
-
Coupling of Pseudoproline Dipeptide:
-
Dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (1.5 eq.), HATU (1.45 eq.), and HOAt (1.5 eq.) in DMF.
-
Add DIEA (3 eq.) to the solution and add it to the resin.
-
Shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles for the remaining amino acids.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide and remove side-chain protecting groups. The pseudoproline oxazolidine ring is also cleaved under these conditions, regenerating the native serine or threonine residue.[3]
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizing the Strategy: Disrupting Aggregation
The incorporation of bulky, non-standard amino acids is a key strategy to disrupt the formation of β-sheet structures that lead to aggregation during peptide synthesis.
References
The Strategic Incorporation of Boc-L-cyclobutylglycine in Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of non-natural amino acid building blocks is a critical decision that balances cost, synthetic feasibility, and the desired biological properties of the final peptide. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-L-cyclobutylglycine in peptide synthesis, objectively comparing its performance and cost against common sterically hindered alternatives like Boc-L-tert-leucine and Boc-L-neopentylglycine.
The incorporation of sterically bulky, non-natural amino acids is a key strategy for designing peptide-based therapeutics with enhanced metabolic stability and controlled conformation. This compound, with its unique cyclobutyl side chain, offers a compelling option for introducing conformational constraints and increasing resistance to proteolytic degradation. However, its utility must be weighed against its cost and the potential challenges its steric bulk presents during peptide synthesis.
Cost-Benefit Framework
The decision to use a specialized amino acid like this compound can be broken down into a cost-benefit consideration. The primary "costs" include the price of the raw material and the potential for more complex or lower-yielding synthetic steps. The "benefits" are primarily seen in the enhanced properties of the final peptide, such as increased stability and potentially improved receptor binding affinity.
Safety Operating Guide
Safe Disposal of Boc-L-cyclobutylglycine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Boc-L-cyclobutylglycine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard laboratory safety protocols and information derived from safety data sheets (SDS).
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
II. Spill and Contamination Management
In the event of a spill, follow these procedures for safe cleanup and disposal.
| Spill Size | Containment and Cleanup Procedure |
| Minor | 1. Prevent further dispersal of the solid. 2. Gently sweep or scoop the material into a designated, labeled waste container. 3. Avoid generating dust. 4. Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials for disposal as chemical waste. |
| Major | 1. Evacuate the immediate area. 2. Alert your institution's environmental health and safety (EHS) office. 3. Restrict access to the area until cleanup is complete. 4. Follow the specific instructions provided by EHS personnel. |
III. Disposal Protocol for Unused or Waste this compound
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following step-by-step protocol outlines the disposal procedure for this compound.
Step 1: Waste Identification and Segregation
-
Identify the waste as non-hazardous or hazardous solid chemical waste according to your institution's guidelines and local regulations. While this compound is not typically classified as a hazardous substance, it should be disposed of as chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
Step 2: Containerization
-
Place the waste this compound in a clean, dry, and chemically compatible container.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Ensure the container is appropriate for solid waste.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The full chemical name: "this compound".
-
CAS Number: 155905-77-4.
-
An indication of the hazards (e.g., "Irritant" if applicable, though significant hazards are not noted).
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central waste storage facility.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[1]
Step 5: Disposal Request and Pickup
-
Follow your institution's established procedures for chemical waste disposal. This typically involves submitting a waste pickup request to the EHS office.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
IV. Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent) at least three times.
-
Collect Rinsate: The rinsate should be collected and disposed of as liquid chemical waste.
-
Container Disposal: Once decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. Deface the original label before disposal.
For specific guidance and in case of any uncertainty, always consult your institution's Environmental Health and Safety (EHS) department.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Boc-L-Cyclobutylglycine
For Immediate Implementation: This guide provides essential safety and logistical information for laboratory professionals handling Boc-L-cyclobutylglycine. Strict adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to support the safe and effective use of this compound in your laboratory.
Hazard Identification and Risk Assessment
General Precautions:
-
Avoid formation of dust and aerosols.
-
Ensure adequate ventilation in handling areas.
-
Prevent contact with skin, eyes, and clothing.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must be worn at all times in the laboratory where chemicals are handled to protect against splashes and airborne particles.[1][2] |
| Skin and Body Protection | Laboratory Coat | A knee-length lab coat made of a material resistant to chemicals should be worn to protect skin and personal clothing from spills.[1][3] |
| Chemical-Resistant Gloves (Nitrile) | Nitrile gloves are recommended for handling solid chemicals and should be inspected for integrity before each use.[2][3] Gloves should be removed and disposed of properly after handling the compound. | |
| Respiratory Protection | Not Generally Required | For routine handling of small quantities in a well-ventilated area, respiratory protection is not typically necessary. If significant dust is generated, a NIOSH-approved respirator may be required. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[3] |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Workflow for Safe Handling:
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood, to contain any potential dust.
-
Before handling the compound, put on all required PPE as specified in the table above.[1][2][3]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and solvent containers, in the designated area.
-
-
Handling:
-
Carefully weigh the desired amount of this compound, avoiding actions that could generate dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep the container with this compound closed when not in use.
-
-
Cleanup:
-
Clean any spills immediately using appropriate methods for solid chemical spills.
-
Wipe down the work surface with a suitable cleaning agent after the procedure is complete.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
Proper disposal of chemical waste is paramount to environmental and personal safety.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Unused Compound: Dispose of unused this compound as chemical waste in accordance with your institution's and local regulations. Do not discard it in the trash or down the drain.
-
Contaminated Solutions: Solutions containing this compound should be disposed of in a designated liquid chemical waste container.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without incident.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
